Bicillin L-A
Description
Structure
2D Structure
Properties
Molecular Formula |
C48H56N6O8S2 |
|---|---|
Molecular Weight |
909.1 g/mol |
IUPAC Name |
benzyl-[2-(benzylazaniumyl)ethyl]azanium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/2C16H18N2O4S.C16H20N2/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2/t2*11-,12+,14-;/m11./s1 |
InChI Key |
BVGLIYRKPOITBQ-ANPZCEIESA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.C1=CC=C(C=C1)C[NH2+]CC[NH2+]CC2=CC=CC=C2 |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.C1=CC=C(C=C1)C[NH2+]CC[NH2+]CC2=CC=CC=C2 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Antimicrobial Action Research
Elucidation of Penicillin-Binding Protein (PBP) Interactions
The primary targets of benzylpenicillin and other β-lactam antibiotics are a group of enzymes known as penicillin-binding proteins (PBPs). drugbank.comnih.gov These proteins, located in the bacterial cell membrane, are crucial for the final steps of peptidoglycan synthesis. nih.govyoutube.com By binding to these proteins, benzylpenicillin effectively halts the construction of the cell wall, leading to cell death. nih.gov
Molecular dynamics and docking simulations have provided significant insights into the binding of the β-lactam ring of benzylpenicillin to the active site of PBPs. These computational studies reveal the specific interactions that anchor the antibiotic within the enzyme's catalytic center. The strained β-lactam ring of penicillin is a key feature, mimicking the D-Ala-D-Ala substrate of the transpeptidase. youtube.comyoutube.com This structural mimicry allows it to enter the active site and form a stable, covalent bond with a critical serine residue. youtube.comresearchgate.net
In silico studies of benzylpenicillin interacting with PBPs from various bacteria, such as Enterococcus faecalis (PBP4) and Enterococcus faecium (PBP5), have elucidated the specific amino acid residues involved in binding. These interactions are crucial for the formation of the stable acyl-enzyme intermediate that incapacitates the enzyme. nih.gov
Interactive Data Table: Key Molecular Interactions of Benzylpenicillin with PBPs
| PBP Target | Interacting Residues | Type of Interaction | Consequence |
| PBP2a (S. aureus) | Ser403 | Covalent bond formation | Irreversible inhibition of transpeptidase activity |
| PBP4 (E. faecalis) | Catalytic Serine | Covalent acylation | Inactivation of the enzyme |
| PBP5 (E. faecium) | Catalytic Serine | Covalent acylation | Inactivation of the enzyme |
| PBP2x (S. pneumoniae) | Active site serine | Covalent bond formation | Inhibition of transpeptidase activity |
This table is generated based on findings from molecular docking and simulation studies. The specific interacting residues can vary between different PBPs and bacterial species.
Inhibition of Peptidoglycan Synthesis Pathways
Peptidoglycan is a polymer essential for the structural integrity of the bacterial cell wall, composed of glycan chains cross-linked by short peptides. nih.govtaylorandfrancis.com Benzylpenicillin's primary mechanism of action is the direct inhibition of the enzymatic steps involved in the synthesis of this vital macromolecule. researchgate.netnih.govnih.gov
The interaction between benzylpenicillin and PBPs can be quantified through enzymatic inhibition kinetics. Studies have determined the kinetic parameters for the transpeptidase and carboxypeptidase activities of various PBPs and their inhibition by β-lactam antibiotics. For instance, research on the six recombinant PBPs of Streptococcus pneumoniae has provided specific data on their substrate affinities (Km) and catalytic efficiencies (kcat), as well as their binding affinities (KD) for penicillin. nih.gov This quantitative data is crucial for understanding the efficiency with which benzylpenicillin inhibits these essential enzymes. The acylation rates of PBPs by benzylpenicillin can vary significantly, ranging from relatively slow to very rapid, depending on the specific PBP and the bacterial species. oup.com
Interactive Data Table: Enzymatic and Inhibition Kinetics of Streptococcus pneumoniae PBPs with Penicillin
| PBP | Enzymatic Activity | Km (mM) | kcat (s-1) | Penicillin KD (x 10-4 M) |
| rPBP1a | Transpeptidase | 9.11 | 7.49 x 10-2 | 9.35 |
| rPBP1b | Transpeptidase | 1.56 | 3.20 x 10-2 | 3.71 |
| rPBP2a | Transpeptidase | 4.88 | 5.16 x 10-2 | 4.82 |
| rPBP2b | Transpeptidase | 6.23 | 6.87 x 10-2 | 5.11 |
| rPBP2x | Transpeptidase | 5.47 | 4.33 x 10-2 | 4.29 |
| rPBP3 | Transpeptidase | 3.21 | 2.38 | 8.57 |
| rPBP3 | Carboxypeptidase | 8.57 | 2.57 | 8.57 |
Data adapted from a study on recombinant PBPs of S. pneumoniae. Km represents the substrate concentration at half-maximal velocity, kcat represents the turnover number, and KD represents the dissociation constant for penicillin. nih.gov
Autolysins are endogenous bacterial enzymes that degrade peptidoglycan and are involved in processes such as cell wall remodeling, turnover, and cell separation. nih.govplos.org The interplay between β-lactam antibiotics and autolysin activity is complex and can influence the ultimate fate of the bacterial cell. It has been proposed that some penicillins may activate autolysins by removing their inhibitors, thereby contributing to cell lysis. drugbank.comtaylorandfrancis.com However, the effect of benzylpenicillin on autolysin activity can vary between bacterial species. For instance, in a study on Neisseria gonorrhoeae, benzylpenicillin was found to enhance the rate of turnover of glucosamine (B1671600) in the murein, suggesting an impact on autolytic processes. nih.gov Conversely, research on a group A streptococcus indicated a lack of autolytic activity induction following exposure to benzylpenicillin. In some bacteria, exposure to certain antibiotics can lead to an upregulation in the expression of autolysin genes, possibly as a compensatory response. nih.gov
Mechanistic Specificity and Spectrum of Activity against Gram-Positive and Spirochetal Microorganisms
The spectrum of activity of benzylpenicillin is largely dictated by its ability to access and bind to the PBPs of different bacteria. It is most effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer that does not impede the antibiotic's access to the PBPs in the cell membrane. nih.govyoutube.com In contrast, Gram-negative bacteria possess an outer membrane that acts as a barrier, limiting the penetration of benzylpenicillin and thus conferring natural resistance. nih.govyoutube.com
Benzylpenicillin is also effective against certain spirochetes, such as Treponema pallidum, the causative agent of syphilis. wikipedia.org The susceptibility of these organisms is attributed to the presence of vulnerable PBPs that are readily inhibited by the antibiotic. The absence of reported resistance to penicillin G in Streptococcus pyogenes underscores its sustained efficacy against specific pathogens. nih.gov
Pharmacokinetic and Pharmacodynamic Research in Pre Clinical Models
Absorption and Disposition Kinetics from Depot Formulations in Animal Models
The hallmark of Bicillin L-A is its depot formulation, which allows for the slow release of benzylpenicillin (penicillin G) from the injection site, resulting in sustained plasma concentrations. who.int The absorption and disposition kinetics of this formulation have been extensively studied in various animal models.
In Vitro Release Rate Characterization from Benzathine Benzylpenicillin Formulations
In vitro dissolution studies are crucial for characterizing the release of benzylpenicillin from its benzathine salt formulation. These studies help in understanding the intrinsic dissolution properties that govern the subsequent in vivo absorption.
Research has shown that the dissolution rate of benzathine benzylpenicillin is inherently low due to its poor water solubility. who.int Studies have explored the use of various hydrophilic carriers to enhance its dissolution characteristics. For instance, solid dispersions of benzathine penicillin G with carriers like mannitol (B672), polyethylene (B3416737) glycol (PEG) 4000, hydroxypropyl methylcellulose (B11928114) (HPMC), and polyvinylpyrrolidone (B124986) (PVP) have been investigated. core.ac.uk
The results indicated that the dissolution rates were significantly higher for solid dispersions compared to the pure drug. core.ac.uk Among the carriers, PEG 4000 at a 50:50 drug-to-polymer ratio demonstrated the most substantial improvement in dissolution, with approximately 73% of the drug released within 60 minutes, compared to only 16% for the pure drug. core.ac.uk This enhancement is attributed to factors such as reduced particle size, the solubilizing effect of the carrier, and improved wettability. core.ac.uk
Table 1: In Vitro Drug Release of Benzathine Penicillin G Solid Dispersions
| Formulation (Drug:Carrier Ratio) | Maximum Drug Release (%) after 60 min | Reference |
|---|---|---|
| Pure Benzathine Penicillin G | 16 | core.ac.uk |
| BPG:PEG 4000 (50:50) | 73 | core.ac.uk |
| BPG:HPMC (50:50) | 61 | core.ac.uk |
| BPG:PEG 4000 (70:30) | 45 | core.ac.uk |
| BPG:HPMC (70:30) | 51 | core.ac.uk |
Comparative Absorption Profiles across Diverse Animal Species (e.g., mouse, rat, rabbit, cattle, swine)
The absorption profile of benzathine benzylpenicillin varies significantly across different animal species. These differences are influenced by physiological factors such as muscle mass, blood flow at the injection site, and metabolic rate.
Cattle: In steers, intramuscular (IM) administration of a combination of benzathine penicillin G and procaine (B135) penicillin G resulted in quantifiable plasma concentrations for up to 7 to 12 days, depending on the dose. nih.govavma.org However, the concentrations often fell below 0.1 µg/ml after the initial 12 to 48 hours. nih.govavma.org The absorption of benzylpenicillin from the benzathine salt is the primary contributor to the sustained plasma levels after the initial 48 hours. avma.org A study using a physiologically based pharmacokinetic (PBPK) model for penicillin G in dairy cows helped predict milk discard intervals after IM and intramammary administrations. nih.gov
Swine: In piglets, IM injection of a benzathine and procaine penicillin G combination led to higher maximum plasma concentrations (Cmax) compared to subcutaneous (SC) injection. nih.gov Conversely, the mean residence time (MRT) was longer with SC administration. nih.gov Studies in growing pigs have highlighted the variability in plasma exposure with different sustained-release formulations of procaine benzylpenicillin. researchgate.net
Rabbits: Pharmacokinetic studies in rabbits after IM administration of benzylpenicillin potassium have been conducted to determine optimal dosing intervals. nih.govresearchgate.netvettimes.com One study showed that in rabbits infected with Pasteurella multocida, serum concentrations of penicillin G were higher than in healthy rabbits. fao.org Another study reported that after a single IM injection of benzylpenicillin potassium, the maximum plasma concentration was reached in approximately 36 minutes. vettimes.com
Rats: The oral LD50 (lethal dose for 50% of the population) for benzylpenicillin in rats is reported as 8900 mg/kg. drugbank.com
Mice: Reproduction studies in mice have not indicated any adverse effects on the fetus. medicines.org.uk
Table 2: Comparative Pharmacokinetic Parameters of Penicillin G in Various Animal Species
| Animal Species | Route of Administration | Key Findings | Reference |
|---|---|---|---|
| Cattle (Steers) | IM | Plasma concentrations quantifiable for 7-12 days, but <0.1 µg/ml after 12-48 hours. nih.govavma.org | nih.govavma.org |
| Swine (Piglets) | IM vs. SC | IM resulted in higher Cmax; SC resulted in longer MRT. nih.gov | nih.gov |
| Rabbits | IM | Maximal plasma concentration reached at 36 minutes (benzylpenicillin potassium). vettimes.com Higher serum levels in infected rabbits. fao.org | vettimes.comfao.org |
Factors Influencing Prolonged Release from Injection Sites (e.g., particle size, formulation viscosity)
The prolonged release of benzylpenicillin from the depot injection site is a complex process influenced by several formulation and physiological factors.
Particle Size: The particle size of the benzathine benzylpenicillin crystals is a critical determinant of the dissolution rate and, consequently, the absorption rate. Smaller particles have a larger surface area-to-volume ratio, leading to faster dissolution and absorption. Conversely, larger particles dissolve more slowly, resulting in a more extended release profile.
Formulation Viscosity: The viscosity of the injectable suspension can also impact the release kinetics. A more viscous formulation may slow the diffusion of the drug from the injection site and reduce the rate of absorption. The use of hydrophilic polymers can affect the viscosity and flowability of the formulation. core.ac.uk For instance, solid dispersions with mannitol showed an angle of repose between 42.12 and 45.63, indicating poorer flowability compared to the pure drug at 44. core.ac.uk In contrast, formulations with PVP, HPMC, and PEG 4000 had better flowability, with angles of repose ranging from 31.67 to 37.46. core.ac.uk
Distribution Dynamics within Animal Tissues
Once absorbed into the systemic circulation, benzylpenicillin distributes into various tissues and biological compartments. Understanding these distribution dynamics is essential for assessing the drug's efficacy at different infection sites.
Quantitative Tissue Distribution Studies in Specific Organs and Biological Compartments
Studies in various animal models have quantified the distribution of benzylpenicillin in different tissues.
In general, benzylpenicillin is distributed throughout the body, with the highest concentrations typically found in the kidneys, liver, skin, and intestines. mims.com It crosses the placenta and is also excreted in milk. mims.com Plasma protein binding is approximately 55-60%. medicines.org.ukmims.com
A study in pigs that received repeated IM injections of procaine benzylpenicillin found the highest residue levels in the kidneys. fao.org
In dairy cows, a PBPK model was developed to predict penicillin G concentrations in milk and tissues, which is crucial for ensuring food safety. nih.gov
Research in rabbits has also involved studies on tissue pharmacokinetics and residues of benzylpenicillin sodium. fao.org An improved method for determining benzylpenicillin in animal tissues like the liver, kidney, and muscle has been developed with a detection limit of 5 µg/kg. nih.gov
Table 3: Tissue Distribution of Benzylpenicillin in Animal Models
| Animal Species | Tissue/Compartment | Key Findings | Reference |
|---|---|---|---|
| General | Kidneys, Liver, Skin, Intestines | Highest concentrations found in these tissues. mims.com | mims.com |
| Pigs | Kidney | Highest residue levels found in the kidney. fao.org | fao.org |
| Dairy Cows | Milk | PBPK models predict drug concentrations to ensure food safety. nih.gov | nih.gov |
| General | Plasma | Plasma protein binding is approximately 55-60%. medicines.org.ukmims.com | medicines.org.ukmims.com |
Computational Modeling of Benzylpenicillin Transport Across Biological Barriers
Computational modeling has become an invaluable tool for simulating and predicting the pharmacokinetic behavior of drugs, including the transport of benzylpenicillin across biological barriers.
Molecular Dynamics Simulations: Molecular dynamics studies have been used to investigate the behavior of benzylpenicillin molecules in environments such as slit-shaped nanopores. researchgate.net These simulations show that an adsorbed layer of benzylpenicillin molecules forms near the pore walls, and the density of this layer is influenced by the pore size. researchgate.net
Pharmacokinetic (PK) Modeling: Population pharmacokinetic models have been developed to describe the behavior of benzylpenicillin in various populations, including critically ill adults and military recruits. mdpi.comdtic.milnih.gov These models often employ a two-compartment structure with linear absorption and elimination. mdpi.comdtic.mil They can incorporate covariates such as weight and creatinine (B1669602) clearance to explain inter-individual variability. mdpi.com
Physiologically Based Pharmacokinetic (PBPK) Models: PBPK models for penicillin G in dairy cows have been established to predict tissue and milk residues, which is particularly useful for extralabel drug use scenarios. nih.gov
Modeling of Transporter Interactions: Computational approaches like 3D-QSAR and pharmacophore modeling are used to create models for drug transporters, which can influence the distribution of drugs like benzylpenicillin. pharmacyinfoline.com The synthetic method of modeling has also been employed to study the interplay between drug transport and metabolism. clinpgx.org
Elimination Pathways and Metabolic Transformation in Non-Human Species
The elimination and metabolic fate of this compound (benzathine benzylpenicillin) in non-human species are primarily understood through the study of its active moiety, benzylpenicillin (penicillin G). Following intramuscular administration, the sparingly soluble salt dissociates and hydrolyzes, releasing benzylpenicillin into the systemic circulation. drugfuture.compfizermedical.comwho.int The subsequent elimination and transformation processes are critical for determining the duration and efficacy of the antibiotic.
Characterization of Renal Clearance Mechanisms
In animal models, benzylpenicillin is predominantly and rapidly cleared from the body by the kidneys. fao.orgfda.gov The primary mechanism for this efficient removal is active tubular secretion in the proximal tubules, which accounts for the majority of the drug's excretion. fao.org Glomerular filtration also contributes to the renal clearance process. fao.org This rapid excretion is reflected in the short half-life of benzylpenicillin itself, which is approximately 30 minutes in adult cows. fao.org
The efficiency of renal clearance can be influenced by the physiological state of the animal. In neonates with underdeveloped renal function, the excretion of benzylpenicillin is considerably delayed compared to mature animals. fda.govymaws.comanmfonline.org For instance, studies in neonatal pigs have shown a clear maturation pattern for the clearance and half-life of benzylpenicillin within the first 15 days of life. fao.org In animals with impaired kidney function, the half-life of penicillin G can be significantly extended, increasing from a normal of about 30 minutes to as long as 10 hours in a state of anuria. merckvetmanual.com The highest concentrations of the drug are typically found in the kidneys, followed by the liver, skin, and intestines. pfizermedical.comfda.gov
Biotransformation Pathways to Benzylpenicillin and Other Metabolites
The foundational metabolic step for this compound is its slow hydrolysis at the injection site, which liberates the active antibiotic, benzylpenicillin. drugfuture.compfizermedical.comnih.gov Once in circulation, benzylpenicillin is largely excreted unchanged. fao.orgmsdvetmanual.com However, a fraction of the dose, generally less than 20%, undergoes metabolic transformation through various pathways. msdvetmanual.com
The primary metabolites identified in animal studies include penicilloic acid and 6-aminopenicillanic acid. nih.gov Penicilloic acid derivatives are of particular note as they are often implicated in allergenic reactions. msdvetmanual.com Minor pathways may include hydroxylation to form active metabolites that are also excreted in the urine. nih.gov Despite these transformations, it is generally assumed that the majority of parentally administered benzylpenicillin is excreted as the active parent drug, and any minor metabolites are not biologically active. fao.org The procaine moiety in some combination penicillin products is metabolized to para-aminobenzoic acid (PABA). merckvetmanual.com
| Parent Compound | Primary Metabolic Process | Resulting Metabolite(s) | Significance |
|---|---|---|---|
| Benzathine Benzylpenicillin | Hydrolysis | Benzylpenicillin (Penicillin G) | Active antibiotic form. pfizermedical.comwho.int |
| Benzylpenicillin | Metabolism / Degradation | Penicilloic Acid, 6-Aminopenicillanic Acid | Metabolites excreted in urine; penicilloic acid derivatives can be allergenic. nih.govmsdvetmanual.com |
| Benzylpenicillin | Hydroxylation (minor pathway) | Hydroxylated metabolites | Minor active metabolites excreted in urine. nih.gov |
Population Pharmacokinetic Modeling in Animal Cohorts
Population pharmacokinetic (PK) modeling is a critical tool for understanding the disposition of benzylpenicillin in diverse animal populations. These models help to quantify variability in drug exposure and inform strategies for effective use. nih.govasm.org
Development and Validation of Compartmental Models for Benzylpenicillin Disposition
Researchers have developed various compartmental models to describe the pharmacokinetic profile of benzylpenicillin in different animal species, including horses, cattle, and swine. frontiersin.orgnih.govresearchgate.net These models are often developed using a non-linear mixed-effects modeling approach, which allows for the analysis of sparse data collected from large and diverse populations. nih.govresearchgate.netescholarship.org
A three-compartment model with additional tissue compartments has been successfully used to describe the pharmacokinetics of penicillin G across both cattle and swine, incorporating data from plasma, liver, kidney, and muscle. nih.govresearchgate.netescholarship.org In horses, a three-compartment model was also selected for a meta-analysis of benzylpenicillin disposition. frontiersin.org These models account for first-order absorption and elimination processes. researchgate.netescholarship.org The development of such models is an important step in understanding the relationship between benzylpenicillin exposure and clinical outcomes. nih.gov
| Species | Model Type | Parameter | Typical Value (Interindividual Variability %) | Reference |
|---|---|---|---|---|
| Cattle | 3-Compartment | Central Volume of Distribution (Vc) | 3.45 L (12%) | researchgate.netescholarship.org |
| Central Clearance (CL) | 105 L/h (32%) | |||
| Swine | 3-Compartment | Central Volume of Distribution (Vc) | 3.05 L (8.8%) | researchgate.netescholarship.org |
| Central Clearance (CL) | 16.9 L/h (14%) |
Interspecies Scaling and Predictive Modeling for Pharmacokinetic Parameters
Interspecies pharmacokinetic modeling aims to extrapolate drug disposition data from one species to another, which is particularly valuable in veterinary medicine. nih.govescholarship.org A population PK model for penicillin G was developed to describe its time-concentration profile across cattle and swine, establishing a robust model for a large and diverse population of food-producing animals. nih.govescholarship.org
This type of modeling incorporates covariates such as body weight and age to help explain interindividual variability. nih.govresearchgate.netescholarship.org For instance, fat-free mass has been identified as a key determinant of benzylpenicillin exposure. nih.gov Physiologically based pharmacokinetic (PBPK) models have also been developed to predict drug residues in edible tissues (liver, muscle, kidney) of swine and cattle. nih.govresearchgate.net These predictive models are essential tools for ensuring food safety and can provide a framework for extrapolation to other food animal species. nih.gov
Pharmacodynamic Principles in In Vitro and Ex Vivo Bacterial Systems
The bactericidal activity of this compound is attributable to its active component, benzylpenicillin, which is a beta-lactam antibiotic. nih.gov The pharmacodynamic (PD) properties of beta-lactams have been extensively studied and are characterized by a specific mechanism of action and pattern of bacterial killing.
Benzylpenicillin exerts its bactericidal effect by inhibiting the biosynthesis of the bacterial cell wall peptidoglycan. pfizermedical.comfda.govnih.govdrugbank.com It achieves this by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. pfizermedical.comdrugbank.com This action disrupts the structural integrity of the cell wall, rendering it osmotically unstable and leading to cell lysis and death, particularly in actively multiplying bacteria. pfizermedical.comfda.govnih.gov
The key pharmacodynamic principle for beta-lactams, including benzylpenicillin, is time-dependent killing. oup.com This means that the efficacy of the antibiotic correlates best with the duration of time that the drug concentration remains above the Minimum Inhibitory Concentration (MIC) for a given pathogen (T>MIC). oup.com Unlike concentration-dependent antibiotics, achieving higher peak concentrations far above the MIC does not significantly increase the rate of bacterial killing. The crucial factor is maintaining a sustained concentration above the pathogen's MIC for a significant portion of the dosing interval. oup.com This principle underpins the rationale for using a long-acting formulation like benzathine benzylpenicillin, which is designed to provide prolonged, low-level concentrations of the active drug. pfizermedical.comnih.gov
| Pharmacodynamic Parameter | Definition | Significance for Benzylpenicillin |
|---|---|---|
| Mechanism of Action | Inhibition of cell wall synthesis via binding to Penicillin-Binding Proteins (PBPs). pfizermedical.comdrugbank.com | Leads to bactericidal activity against susceptible, actively multiplying bacteria. pfizermedical.comnih.gov |
| Minimum Inhibitory Concentration (MIC) | The lowest concentration of an antibiotic that prevents visible growth of a bacterium. oup.com | A key measure of a pathogen's susceptibility; the target concentration to exceed. nih.gov |
| Time Above MIC (T>MIC) | The duration of time that the drug concentration at the site of infection is higher than the MIC. oup.com | The primary predictor of efficacy for beta-lactam antibiotics; sustained exposure is critical. oup.com |
Time-Kill Curve Analysis of Benzylpenicillin Efficacy
Time-kill curve analysis is a fundamental in vitro method used to assess the pharmacodynamic properties of an antimicrobial agent by characterizing the rate and extent of bacterial killing over time at various antibiotic concentrations. For benzylpenicillin, these studies have been crucial in demonstrating its time-dependent bactericidal activity.
In studies involving Streptococcus pyogenes, time-kill curve experiments have shown that benzylpenicillin exhibits a time-dependent killing effect. nih.govnih.gov This means that the efficacy of the antibiotic is more closely correlated with the duration of time that the drug concentration remains above the Minimum Inhibitory Concentration (MIC) rather than the peak concentration achieved. A semi-mechanistic PK/PD model developed to characterize the effects of benzylpenicillin against S. pyogenes successfully described the bacterial growth and killing kinetics when exposed to a wide range of antibiotic concentrations. nih.gov
Similarly, research on Neisseria gonorrhoeae has utilized time-kill curve analysis to evaluate the efficacy of benzylpenicillin. These studies have confirmed the bactericidal and time-dependent properties of benzylpenicillin against susceptible strains of this gram-negative bacterium. Pharmacodynamic modeling based on time-kill curve data provides more detailed information than MIC alone, offering insights that can support the optimization of treatment strategies.
Investigations of Post-Antibiotic Effects
The post-antibiotic effect (PAE) refers to the persistent suppression of bacterial growth after a short exposure to an antimicrobial agent, even when the drug concentration has fallen below the MIC. This pharmacodynamic parameter is significant as it can influence dosing intervals in clinical practice.
Pre-clinical in vitro studies have demonstrated that benzylpenicillin induces a PAE against several key pathogens. For Streptococcus pyogenes, a PAE with a mean duration of 2.4 hours (ranging from 1.75 to 3.0 hours) was observed after a 2-hour exposure to benzylpenicillin at a concentration 10 times the MIC. nih.gov During this PAE period, bacterial cell division was inhibited. nih.gov Interestingly, when bacteria in the PAE phase were re-exposed to sub-MIC concentrations of penicillin (0.2 to 0.3 times the MIC), bacterial multiplication was inhibited for an extended period of 6 to 7 hours, a phenomenon known as the post-antibiotic sub-MIC effect (PA-SME). nih.govoup.com This suggests that even concentrations below the MIC can have a significant impact on bacterial regrowth following initial antibiotic exposure. nih.gov
Studies on Streptococcus pneumoniae have also investigated the PAE of benzylpenicillin. Research has shown no significant differences in the PAE for various strains of S. pneumoniae, regardless of their susceptibility to penicillin. nih.gov This indicates that even penicillin-non-susceptible strains can exhibit a period of suppressed growth after exposure to benzylpenicillin. nih.gov Similar to S. pyogenes, longer PA-SMEs were observed at 0.2 and 0.3 times the MIC for both susceptible and resistant strains of S. pneumoniae. nih.gov
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum. These values are fundamental indicators of an antibiotic's potency against a specific pathogen. The MIC and MBC of benzylpenicillin have been determined for a wide array of bacteria in pre-clinical studies.
For Streptococcus pyogenes, a common pathogen responsible for various infections, benzylpenicillin has consistently demonstrated low MIC and MBC values, indicating high potency. One study reported an MIC90 and MBC90 of 0.015 µg/mL for penicillin G against 12 strains of S. pyogenes isolated from children with invasive infections. nih.gov Another study established an MIC and MBC of 0.025 µg/mL for a planktonic M12 strain of S. pyogenes.
In the case of Streptococcus pneumoniae, MIC values for benzylpenicillin can vary depending on the strain's susceptibility. For penicillin-susceptible strains, MICs are generally low (≤0.06 µg/mL). nih.gov However, strains with intermediate resistance (MICs of 0.12 to 1 µg/mL) and high-level resistance (MICs ≥2 µg/mL) have emerged. nih.gov
The susceptibility of Neisseria gonorrhoeae to benzylpenicillin has also been extensively studied. While historically very susceptible, with MICs as low as 0.008 µg/mL, resistance has become widespread. nih.gov Recent surveillance has categorized isolates as susceptible (MIC ≤ 0.06 mg/L), intermediate (0.12 < MIC ≤ 1 mg/L), and resistant (MIC > 1 mg/L). nih.gov
For the spirochete Borrelia burgdorferi, the causative agent of Lyme disease, determining accurate MIC and MBC values for the unstable benzylpenicillin has required specialized techniques like dialysis culture to maintain a constant antibiotic concentration. nih.govnih.gov These methods have yielded MIC and MBC values that indicate sensitivity to benzylpenicillin. nih.gov
The following tables provide a summary of reported MIC and MBC values for benzylpenicillin against various bacteria from pre-clinical research.
Table 1: Benzylpenicillin Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against Selected Bacteria
| Bacterial Species | Strain(s) | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
|---|---|---|---|---|
| Streptococcus pyogenes | 12 invasive strains | MIC90: 0.015 | MBC90: 0.015 | nih.gov |
| Streptococcus pyogenes | M12 strain | 0.025 | 0.025 | |
| Streptococcus pneumoniae | Susceptible | ≤0.06 | - | nih.gov |
| Streptococcus pneumoniae | Intermediate Resistance | 0.12 - 1 | - | nih.gov |
| Streptococcus pneumoniae | High-Level Resistance | ≥2 | - | nih.gov |
| Neisseria gonorrhoeae | Highly Susceptible | 0.008 | - | nih.gov |
| Neisseria gonorrhoeae | Susceptible | ≤0.06 (mg/L) | - | nih.gov |
| Neisseria gonorrhoeae | Intermediate Susceptibility | 0.12 - 1 (mg/L) | - | nih.gov |
| Neisseria gonorrhoeae | Resistant | >1 (mg/L) | - | nih.gov |
| Staphylococcus aureus (MRSA) | ATCC 700698 | 31.25 | - | nih.gov |
| Staphylococcus aureus | ATCC 25923 (Planktonic) | - | 2 | koreamed.org |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Benzylpenicillin |
| Penicillin G |
Mechanisms of Antimicrobial Resistance and Mitigation Strategies Research
Elucidation of Beta-Lactamase-Mediated Resistance
The most prevalent mechanism of resistance to β-lactam antibiotics in Gram-negative bacteria is the production of β-lactamase enzymes. nih.govnih.gov These enzymes inactivate benzylpenicillin by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring, rendering the drug unable to bind to its target penicillin-binding proteins (PBPs). nih.govnih.gov
β-lactamases are a diverse group of enzymes, classified into four molecular classes (A, B, C, and D) based on their amino acid sequences. nih.gov Classes A, C, and D utilize a serine residue for catalysis, while Class B enzymes are metallo-β-lactamases that require zinc ions for activity. nih.govnih.gov
Several specific β-lactamases are known to efficiently hydrolyze benzylpenicillin.
Class A Enzymes : This is the most common class of β-lactamases. nih.gov Enzymes such as TEM-1, SHV-1, and PC1 from Staphylococcus aureus are potent "penicillinases" that confer resistance to early penicillins like benzylpenicillin and ampicillin (B1664943). nih.gov The TEM and SHV enzymes are frequently found on plasmids, facilitating their spread among Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. nih.gov Extended-spectrum β-lactamases (ESBLs), which evolved from these parent enzymes through mutation, can hydrolyze a wider range of cephalosporins but also retain activity against penicillins. nih.gov The CTX-M family, particularly CTX-M-15, is a globally disseminated ESBL that effectively degrades penicillins. arnmsmb.com
Class C Enzymes : Also known as AmpC cephalosporinases, these enzymes are typically encoded on the chromosome of many Gram-negative bacteria but can also be plasmid-mediated. nih.gov While they are most noted for resistance to cephalosporins, they also exhibit activity against benzylpenicillin. nih.gov
Class D Enzymes : These are often called oxacillinases (OXA) and are characterized by their ability to hydrolyze oxacillin (B1211168). jscimedcentral.com They confer resistance to ampicillin and cephalothin (B1668815) and show variable activity against benzylpenicillin. jscimedcentral.com
Table 1: Key Beta-Lactamase Enzymes Conferring Resistance to Benzylpenicillin
| Enzyme Class | Specific Enzyme(s) | Typical Bacterial Hosts | Key Characteristics |
|---|---|---|---|
| Class A | TEM-1, SHV-1, PC1 | E. coli, K. pneumoniae, S. aureus | Potent penicillinases; often plasmid-mediated, contributing to rapid dissemination. nih.govnih.gov |
| Class A (ESBL) | CTX-M-15 | E. coli, K. pneumoniae | Evolved from classic enzymes; broad activity against penicillins and cephalosporins. nih.govarnmsmb.com |
| Class C | AmpC | Enterobacter spp., P. aeruginosa | Primarily cephalosporinases but also hydrolyze penicillins; can be inducible or plasmid-mediated. nih.gov |
| Class D | OXA enzymes | Acinetobacter baumannii, P. aeruginosa | Hydrolyze oxacillin and other penicillins; poorly inhibited by clavulanic acid. jscimedcentral.com |
The hydrolysis of benzylpenicillin by serine β-lactamases occurs via a two-step acylation-deacylation mechanism, analogous to the reaction of PBPs with the antibiotic, but with a much faster deacylation step. nih.gov
Acylation : The catalytic serine residue (e.g., Ser70 in TEM-1) performs a nucleophilic attack on the carbonyl carbon of the β-lactam ring of benzylpenicillin. nih.gov This reaction is facilitated by other active site residues, such as Lys73, and results in the opening of the β-lactam ring and the formation of a stable acyl-enzyme intermediate, covalently linking the inactivated penicillin to the enzyme. nih.gov
Deacylation : A water molecule, activated by a general base residue (e.g., Glu166 in TEM-1), attacks the ester bond of the acyl-enzyme complex. nih.gov This hydrolyzes the intermediate, releasing the now inactive penicilloic acid and regenerating the free, active enzyme, which can then proceed to degrade another antibiotic molecule. nih.gov
Crystallographic studies of a deacylation-deficient TEM-1 variant complexed with benzylpenicillin have revealed the specific interactions within the active site that facilitate this process. nih.gov The C3 carboxylate and the C6 acylamido side chain of the penicillin molecule form key hydrogen bonds with conserved residues in the enzyme's active site, ensuring proper orientation for catalysis. nih.gov
Alterations in Penicillin-Binding Proteins
A second major resistance mechanism involves structural modifications to the penicillin-binding proteins (PBPs), the bacterial enzymes responsible for the final steps of peptidoglycan cell wall synthesis. oup.com These alterations reduce the affinity of the PBP for β-lactam antibiotics, allowing cell wall synthesis to continue even in the presence of the drug. plos.org This is a common resistance strategy in Gram-positive bacteria like Streptococcus pneumoniae and has also been identified in Gram-negative species such as Neisseria gonorrhoeae. nih.govnih.gov
Resistance through PBP modification often arises from a stepwise accumulation of mutations in the genes encoding these proteins, particularly pbp1a, pbp2b, and pbp2x in S. pneumoniae. nih.govnih.gov
In Streptococcus pneumoniae : High-level resistance to penicillin and amoxicillin (B794) is associated with mutations in multiple PBP genes. nih.gov Analysis of clinical isolates shows extensive sequence divergence in the penicillin-binding domains of PBP2x, PBP2b, and PBP1a compared to susceptible strains, resulting in numerous amino acid substitutions. nih.govresearchgate.net Specific mutations near conserved active-site motifs, such as the STMK motif in PBP2x, are critical for reducing β-lactam affinity. researchgate.net The development of resistance appears to be sequential, often involving initial alterations in PBP2x and PBP2b, followed by changes in PBP1a for higher resistance levels. nih.gov
In Neisseria gonorrhoeae : Resistance is linked to mutations in the penA gene, which encodes PBP2. nih.gov A common modification is the insertion of an aspartic acid residue (Asp-345a) along with several other substitutions near the active site. nih.gov These combined mutations can lower the acylation rate of PBP2 by penicillin by a significant margin. nih.gov
Table 2: Examples of PBP Gene Mutations Conferring Reduced Benzylpenicillin Affinity
| Organism | PBP Gene | Key Mutation(s) | Consequence |
|---|---|---|---|
| Streptococcus pneumoniae | pbp2x | Substitutions near the STMK active site motif | First step in developing reduced susceptibility. nih.govresearchgate.net |
| Streptococcus pneumoniae | pbp2b | Substitutions clustering around the Lys-Thr-Gly motif | Contributes to increasing levels of resistance. nih.gov |
| Streptococcus pneumoniae | pbp1a | Multiple substitutions creating mosaic gene structures | Required for high-level penicillin resistance. oup.comnih.gov |
| Neisseria gonorrhoeae | penA (PBP2) | Insertion of Asp-345a and other point mutations | Lowers the acylation efficiency of the enzyme by penicillin. nih.gov |
Crystal structures of PBPs from both susceptible and resistant strains have provided detailed insights into how these mutations confer resistance. A key finding is that many resistance-conferring mutations are not located directly within the active site but in adjacent regions. nih.govnih.gov These mutations can induce subtle but critical conformational changes that remodel the active site. nih.gov
For example, in PBP2 from a penicillin-resistant strain of N. gonorrhoeae, the mutations collectively cause a slight distortion of the active site. This hinders the ability of penicillin to bind and acylate the catalytic serine nucleophile without completely abolishing the enzyme's essential function in cell wall synthesis. nih.gov Similarly, the structure of PBP2a from methicillin-resistant S. aureus (MRSA), which has a very low affinity for most β-lactams, reveals a closed active site that restricts antibiotic access. oup.comoup.com The flexibility of loops near the active site appears to be a common feature that can be altered by mutations to regulate substrate and antibiotic binding. nih.gov
Outer Membrane Permeability and Efflux Pump Systems
In Gram-negative bacteria, the outer membrane acts as a formidable permeability barrier, preventing many antibiotics from reaching their periplasmic PBP targets. nih.govasm.org Reduced permeability and the active removal of drugs that do enter the periplasm are crucial resistance mechanisms that act synergistically with β-lactamase production. nih.gov
Outer Membrane Permeability : Hydrophilic antibiotics like benzylpenicillin traverse the outer membrane primarily through water-filled protein channels called porins. nih.gov Mutations that alter the structure, reduce the number, or lead to the complete loss of these porin channels can significantly decrease the rate of antibiotic influx into the periplasm. jscimedcentral.comnih.gov This lowered intracellular concentration can be enough to confer resistance, especially when combined with periplasmic β-lactamases that can more effectively degrade the slowly entering drug molecules. nih.govnih.gov For instance, the outer membrane of Enterobacter cloacae has been shown to be 20 to 60 times less permeable to benzylpenicillin than that of E. coli. nih.gov
Table 3: Permeability and Efflux-Based Resistance Mechanisms
| Mechanism | System/Component | Example Organism(s) | Mode of Action |
|---|---|---|---|
| Reduced Permeability | Porin channels (e.g., OmpF, OmpC) | E. coli, Enterobacter spp. | Mutations or loss of porins restricts the entry of benzylpenicillin into the periplasm. nih.govnih.gov |
| Active Efflux | MtrC-MtrD-MtrE (RND family) | N. gonorrhoeae | Pumps benzylpenicillin out of the periplasm, reducing intracellular concentration. nih.gov |
| Active Efflux | AcrAB-TolC (RND family) | E. coli, Salmonella enterica | Broad-spectrum pump that expels various drugs, including β-lactams. mdpi.com |
Research on Porin Channel Modifications in Gram-Negative Bacteria
Gram-negative bacteria possess a protective outer membrane that acts as a primary barrier against many antibiotics. mdpi.comoup.com For hydrophilic antibiotics like benzylpenicillin to be effective, they must traverse this membrane, typically through water-filled channels formed by proteins called porins. mdpi.comnih.gov Research has shown that modifications to these porin channels are a significant mechanism of resistance.
Bacteria can mutationally alter their porins in two main ways. mdpi.com Firstly, they can implement regulatory changes to reduce the quantity of porins, particularly the larger-channel types like OmpF, effectively decreasing the number of entry points for the antibiotic. mdpi.com Secondly, mutations can alter the structure of the porin protein itself. numberanalytics.com These structural changes can constrict the channel's pore size or alter its internal charge, which hinders the passage of specific molecules like β-lactam antibiotics. numberanalytics.comnih.gov For instance, mutations in the OmpC porin in some Gram-negative bacteria can damage its structural integrity and alter the outer membrane's permeability, contributing to antibiotic resistance. nih.gov This trade-off between protection and nutrition—as smaller pores also limit nutrient uptake—underlies much of the natural variation and mutational selection seen in bacterial porins. mdpi.com
| Porin Type | Function/Role in Resistance | Associated Bacteria (Examples) | Reference |
|---|---|---|---|
| OmpF | Forms larger, non-specific channels. Downregulation or mutation reduces uptake of hydrophilic antibiotics, including penicillins. | Escherichia coli | mdpi.comnih.gov |
| OmpC | Forms smaller channels than OmpF. Mutations can alter pore size and charge, impeding antibiotic entry. | Escherichia coli | mdpi.comnih.gov |
| OmpA, OmpW, OmpX | Various outer membrane proteins that can be involved in maintaining structural integrity and modulating permeability, indirectly affecting antibiotic susceptibility. | General Gram-negative bacteria | nih.gov |
Molecular Mechanisms of Efflux Transporter Activity Contributing to Resistance
Efflux pumps are membrane-bound transport proteins that actively expel a wide array of toxic substances, including antibiotics, from the bacterial cell. nih.govwikipedia.org This mechanism prevents the antibiotic from reaching a sufficient intracellular concentration to exert its effect. asm.org These pumps can be specific to one substrate or, more commonly, can transport a broad range of structurally different compounds, leading to multidrug resistance (MDR). nih.govnih.gov
In Gram-negative bacteria, efflux pumps are often complex tripartite systems that span the inner membrane, the periplasm, and the outer membrane, allowing them to expel substances directly into the external environment. nih.gov The expression of these pumps can be inherent (intrinsic resistance) or acquired through mobile genetic elements like plasmids. wikipedia.org Furthermore, exposure to antibiotics can induce and regulate the expression of certain efflux pumps. wikipedia.org For penicillins, the Resistance-Nodulation-Division (RND) family of efflux pumps is particularly significant. For example, the MexAB-OprM system in Pseudomonas aeruginosa has been implicated in resistance to penicillins like ticarcillin. tandfonline.com
| Efflux Pump Family | Energy Source | Mechanism | Relevance to Penicillin Resistance | Reference |
|---|---|---|---|---|
| Resistance-Nodulation-Division (RND) | Proton Motive Force | Complex tripartite systems in Gram-negative bacteria that expel a wide range of substrates, including β-lactams. | Major contributors to multidrug resistance. Systems like AcrAB-TolC (E. coli) and MexAB-OprM (P. aeruginosa) actively pump out penicillins. | nih.govtandfonline.com |
| Major Facilitator Superfamily (MFS) | Proton Motive Force | Single-component transporters that move substrates across the cytoplasmic membrane. | Contribute to resistance against various drug classes, though RND pumps are more prominent for β-lactams in Gram-negatives. | wikipedia.org |
| ATP-Binding Cassette (ABC) | ATP Hydrolysis | Use the energy from ATP to transport substrates across the cell membrane. | Less commonly associated with penicillin resistance compared to RND pumps, but contribute to overall multidrug resistance profiles. | nih.gov |
Biofilm Formation and Enhanced Antimicrobial Tolerance
Bacteria rarely exist as single, free-floating (planktonic) cells. Instead, they often form structured communities known as biofilms, which adhere to surfaces and are encased in a self-produced matrix. nih.govnih.gov This biofilm lifestyle confers a dramatically increased tolerance to antimicrobial agents, including benzylpenicillin. oup.comfrontierspartnerships.org
Genetic Regulation of Biofilm Development in Penicillin-Susceptible and Resistant Bacteria
The transition from a planktonic to a biofilm-based existence is a developmental process controlled by intricate genetic regulatory networks. oup.comnih.gov Environmental cues, such as nutrient availability, surface properties, and the presence of stressors like antibiotics, can trigger this switch. nih.govmdpi.com
Several key regulatory systems govern biofilm formation:
Quorum Sensing (QS): This is a cell-to-cell communication system where bacteria produce and detect small signal molecules called autoinducers. When the population density reaches a certain threshold, the accumulated autoinducers trigger a coordinated change in gene expression, often leading to the production of biofilm matrix components and other virulence factors. nih.govnih.gov
Cyclic di-GMP (c-di-GMP): This second messenger molecule is a central regulator of the biofilm lifestyle in many bacterial species. nih.gov High intracellular levels of c-di-GMP generally promote sessility, stimulating the production of adhesins and exopolysaccharides for the biofilm matrix, while repressing motility. nih.gov
Small RNAs (sRNAs): These are non-coding RNA molecules that can fine-tune gene expression post-transcriptionally, often in response to environmental stress. They play a significant role in regulating the switch between planktonic and biofilm growth. nih.gov
These regulatory networks control the expression of genes responsible for every stage of biofilm development, from initial attachment to maturation and eventual dispersal. nih.gov By forming a biofilm, bacteria create a protected environment that is inherently more tolerant to antibiotics, irrespective of whether the individual cells carry specific resistance genes.
Role of Extracellular Polymeric Substances (EPS) in Benzylpenicillin Penetration and Sequestration within Biofilms
The biofilm matrix, also known as the Extracellular Polymeric Substance (EPS), is a complex mixture of biopolymers that surrounds the embedded bacteria. aimspress.comnih.gov The EPS is primarily composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA). nih.gov This matrix is a key factor in the antibiotic tolerance of biofilms. frontierspartnerships.orgmdpi.com
The EPS can protect against benzylpenicillin through several mechanisms:
Physical Barrier: The dense, viscous nature of the EPS matrix can physically impede the diffusion and penetration of antibiotic molecules, preventing them from reaching the cells in the deeper layers of the biofilm in bactericidal concentrations. nih.govresearchgate.net
Chemical Sequestration: Components within the EPS can directly interact with and neutralize antibiotics. For example, some extracellular enzymes within the matrix, such as β-lactamases, can degrade penicillins before they reach the bacterial cells. wsu.edu Additionally, charged polymers in the EPS can bind and sequester antibiotic molecules, further reducing their effective concentration.
The specific composition of the EPS varies between bacterial species and can change depending on environmental conditions, but its protective role is a universal feature of the biofilm phenotype. wsu.edunih.gov
Mechanism of Persister Cell Formation in Biofilm Communities
Within a biofilm population, a small sub-fraction of cells can differentiate into a dormant, metabolically inactive state. These are known as persister cells. nih.govnih.gov Persisters are not genetically resistant; their tolerance comes from their dormant state, which renders them invulnerable to antibiotics like benzylpenicillin that target active cellular processes like cell wall synthesis. medsafe.govt.nznih.gov
The formation of persister cells is often a response to stress, such as nutrient limitation, oxygen gradients, or DNA damage, conditions that are common within the heterogeneous environment of a mature biofilm. frontierspartnerships.orgnih.govfrontierspartnerships.org When antibiotic treatment ceases and conditions become favorable again, these persister cells can "wake up" and resume growth, leading to the repopulation of the biofilm and the recurrence of infection. nih.govnih.gov The presence of persister cells is a major reason why biofilm-based infections are so difficult to eradicate and often become chronic. frontierspartnerships.orgmdpi.com
Genetic Epidemiology and Surveillance of Resistance Determinants
Understanding and combating antimicrobial resistance requires robust surveillance of the genes that confer it. Genetic epidemiology tracks the emergence and spread of these resistance determinants within bacterial populations. nih.govbioengineer.org The overuse of antibiotics in various settings creates a strong selective pressure that favors the survival and propagation of resistant bacteria. mdpi.com
Modern surveillance increasingly relies on whole-genome sequencing (WGS), which provides a comprehensive overview of a pathogen's "resistome"—its complete arsenal (B13267) of antibiotic resistance genes (ARGs) and mutations. nih.govyoutube.com This allows public health agencies to:
Identify Resistance Mechanisms: WGS can pinpoint the specific genes responsible for resistance, such as those encoding β-lactamases (which destroy penicillins), modified penicillin-binding proteins (the targets of penicillin), or efflux pumps. nih.govyoutube.com
Track Transmission: By analyzing the genetic relatedness of bacterial isolates, epidemiologists can track the spread of specific resistant strains and the mobile genetic elements (like plasmids and transposons) that carry ARGs. nih.govyoutube.com The transfer of these mobile elements allows for "gene epidemics," where a single resistance determinant can spread rapidly among different bacterial species. nih.gov
Inform Policy and Practice: Surveillance data is critical for guiding antibiotic stewardship programs, updating treatment guidelines, and controlling outbreaks of resistant pathogens. nih.govbioengineer.org Knowing the local and global prevalence of specific resistance determinants helps in making informed clinical decisions and preventing the further spread of resistance. nih.gov
Mechanisms of Horizontal Gene Transfer (HGT) for Benzylpenicillin Resistance Genes
The dissemination of antimicrobial resistance, including resistance to benzylpenicillin, is significantly accelerated by Horizontal Gene Transfer (HGT), a process where bacteria share genetic material independently of cell division. reactgroup.orgbioguardlabs.com This exchange can occur between bacteria of the same or different species. reactgroup.org The primary mechanisms facilitating the spread of resistance genes, such as those conferring resistance to benzylpenicillin, are transformation, transduction, and conjugation. bioguardlabs.comnih.gov While bacteria can develop resistance through spontaneous mutation, HGT is considered the most significant factor in the current spread of antimicrobial resistance. bioguardlabs.comlakeforest.edu
Transformation: This process involves the uptake of naked DNA from the environment by a bacterial cell. jackwestin.com The DNA often comes from lysed bacteria that have released their genetic contents. lakeforest.edu For a bacterium to take up this external DNA, it must be in a state of "competence." mdpi.com The process of transformation was famously demonstrated in Streptococcus pneumoniae, a close relative of some bacteria targeted by benzylpenicillin. bioguardlabs.com Research has shown that resistance to penicillin in S. pneumoniae has developed through the replacement of its original penicillin-binding protein (PBP) gene with a homologous, resistant version from an unknown bacterial source, presumably acquired via transformation. nih.gov While Streptococcus pyogenes, a primary target for Bicillin L-A, has largely remained susceptible to penicillin, the potential for acquiring resistance via transformation from other streptococci is a key reason for ongoing surveillance. frontiersin.orgnih.gov
Transduction: In this mechanism, bacteriophages (viruses that infect bacteria) act as vectors, transferring bacterial DNA from one host to another. reactgroup.orgjackwestin.com During the phage replication cycle, fragments of the host bacterium's chromosome, which may contain resistance genes, can be mistakenly packaged into new phage particles. bioguardlabs.com When this phage infects a new bacterium, it injects the previously packaged DNA, which can then integrate into the new host's genome. reactgroup.org Transduction is recognized as a significant factor in the evolution of resistance in species like Staphylococcus aureus, which includes strains resistant to penicillin-class antibiotics. bioguardlabs.com
Conjugation: This process involves the transfer of genetic material through direct cell-to-cell contact, often facilitated by a structure called a pilus. jackwestin.comnih.gov The genetic material transferred is typically in the form of a plasmid, a small, circular DNA molecule that can replicate independently of the bacterial chromosome. nih.gov Plasmids can carry multiple resistance genes, conferring resistance to several different antibiotics in a single transfer event. nih.gov Plasmid-mediated conjugation is considered the most common method of HGT in nature and is a primary driver for the rapid spread of resistance genes among diverse bacterial populations. bioguardlabs.com
Table 1: Mechanisms of Horizontal Gene Transfer (HGT) in Bacteria
| Mechanism | Description | Key Elements | Example Related to β-lactam Resistance |
| Transformation | Uptake and integration of free-floating DNA from the environment. reactgroup.orgjackwestin.com | Competent cells, extracellular DNA. mdpi.com | Streptococcus pneumoniae acquiring altered penicillin-binding protein (PBP) genes. nih.gov |
| Transduction | Transfer of bacterial DNA from one bacterium to another via a bacteriophage. reactgroup.orgjackwestin.com | Bacteriophage, host bacterial DNA. bioguardlabs.com | Transfer of resistance genes in Staphylococcus aureus. bioguardlabs.com |
| Conjugation | Transfer of genetic material (often plasmids) through direct cell-to-cell contact. jackwestin.comnih.gov | Plasmids, pilus, direct contact. jackwestin.comnih.gov | Spread of plasmid-borne β-lactamase genes among Gram-negative bacteria. bioguardlabs.comnih.gov |
Molecular Surveillance of Emerging Resistance Phenotypes in Bacterial Isolates
Molecular surveillance is critical for tracking the emergence and spread of antimicrobial resistance (AMR). fao.org By using advanced molecular techniques, public health bodies and researchers can detect specific resistance genes, monitor the dissemination of resistant bacterial clones, and understand the genetic mechanisms underlying new resistance patterns. nih.govoup.com This information is vital for informing treatment guidelines and public health interventions. who.int
Several national and international surveillance programs are in place to monitor AMR. In the United States, the Centers for Disease Control and Prevention (CDC) manages the National Healthcare Safety Network (NHSN) and the Antibiotic Resistance (AR) Lab Network, which track resistance data from thousands of medical facilities. nih.gov Global surveillance efforts include programs like the SENTRY Antimicrobial Surveillance Program and Pfizer's Antimicrobial Testing Leadership and Surveillance (ATLAS) program, which monitor resistance trends worldwide. oup.comnih.govpfizer.com These programs collect bacterial isolates and subject them to both phenotypic susceptibility testing and molecular characterization. who.intvivli.org
A variety of molecular methods are employed in modern AMR surveillance. nih.gov These techniques offer greater speed and accuracy in identifying the genetic basis of resistance compared to traditional culture-based methods. nih.govclpmag.com
Polymerase Chain Reaction (PCR): PCR is widely used to detect the presence of known resistance genes. nih.gov For instance, PCR assays can screen for the mecA gene, which confers resistance to methicillin (B1676495) and other β-lactam antibiotics in staphylococci, or for various β-lactamase genes (bla genes) in Gram-negative bacteria. nih.govnih.gov Multiplex PCR allows for the simultaneous detection of several different resistance genes in a single test. asm.org
DNA Sequencing: This technique provides detailed information about the genetic code of resistance genes, allowing for the identification of mutations that can lead to resistance. Whole-genome sequencing (WGS) has become an invaluable tool, enabling researchers to analyze the entire genetic makeup of a bacterial isolate. nih.gov This provides comprehensive data on all present resistance genes, tracks the spread of specific resistant strains (clones), and helps identify new or emerging resistance mechanisms. oup.com
DNA Microarrays and Microfluidic Systems: These technologies allow for the high-throughput screening of a large number of resistance genes simultaneously. nih.govresearchgate.net An OpenArray panel, for example, can be used to detect hundreds of genes associated with resistance to various classes of antibiotics from a single sample. clpmag.com
While molecular tests are powerful, they are often used in conjunction with traditional phenotypic testing, which measures the actual level of resistance to an antibiotic. who.int This dual approach ensures that surveillance captures both the genetic potential for resistance and its real-world expression, providing a comprehensive picture of the evolving AMR landscape. oup.comwho.int
Table 2: Key Molecular Techniques in Antimicrobial Resistance Surveillance
| Technique | Principle | Application in Benzylpenicillin Resistance Surveillance | Advantages & Limitations |
| Polymerase Chain Reaction (PCR) | Amplifies specific DNA sequences to detect the presence of known resistance genes. researchgate.net | Detection of β-lactamase genes (e.g., blaSHV) and genes for altered penicillin-binding proteins (e.g., mecA). nih.govnih.gov | Advantages: Fast, sensitive, and specific. who.intLimitations: Only detects known genes; new mutations may be missed. who.intnih.gov |
| Whole-Genome Sequencing (WGS) | Determines the complete DNA sequence of a bacterium's genome. nih.gov | Comprehensive identification of all resistance genes, mutations in PBP genes, and tracking the clonal spread of resistant Streptococcus species. oup.com | Advantages: Provides maximum genetic information, identifies novel resistance mechanisms. nih.govoup.comLimitations: More complex data analysis required. |
| DNA Microarray | Uses a collection of microscopic DNA spots attached to a solid surface to measure the expression levels of large numbers of genes simultaneously. nih.govresearchgate.net | High-throughput screening for a wide array of known resistance genes in bacterial isolates. researchgate.net | Advantages: Can screen for many genes at once. nih.govLimitations: Less flexible than sequencing for discovering new genes. researchgate.net |
Pharmaceutical Formulation Science and Drug Delivery Systems Research
Solid-State Properties and Physicochemical Characterization
The solid-state properties of benzathine benzylpenicillin, the active pharmaceutical ingredient in Bicillin L-A, are critical determinants of its stability, dissolution behavior, and ultimate bioavailability. Research in this area focuses on understanding and controlling these properties to ensure consistent product quality and therapeutic performance.
Benzathine benzylpenicillin is a crystalline substance, and its crystal structure is a key area of investigation. who.int The morphology, or shape, of these crystals can significantly influence the physical properties of the drug product. Studies have identified notable differences in crystal shapes between various brands of benzathine benzylpenicillin, with "needle-like" and "plate-like" crystals being described. nih.gov One laboratory analysis of multiple batches revealed that oblong, plate-like crystals were the predominant morphology. nih.gov
Further characterization using techniques like Scanning Electron Microscopy (SEM) has shown that benzathine benzylpenicillin typically exists as aggregates of crystalline particles that have an irregular size. core.ac.ukresearchgate.net X-ray diffraction (XRD) analysis confirms the crystalline nature of the drug, revealing sharp and intense peaks characteristic of a well-ordered crystal lattice structure. core.ac.ukresearchgate.net These studies are crucial as variations in crystal structure could affect manufacturing processes and the clinical performance of the injection. nih.gov For instance, research has suggested that needle-like crystals may be more prone to causing needle blockages compared to plate-like crystals, even if their volumes are equivalent. nih.gov
The particle size of benzathine benzylpenicillin is a critical quality attribute that directly influences its dissolution rate and subsequent absorption profile following intramuscular injection. who.int Given its low solubility, the surface area of the drug particles plays a major role in how quickly it dissolves in bodily fluids. A smaller particle size increases the relative surface area, which can enhance the dissolution rate. core.ac.uk
Multinational studies have revealed variations in particle size among different manufacturers. For example, the median particle size (D50) from two different manufacturers was measured at 12.5 ± 3.7 µm and 24.4 ± 8.6 µm, respectively. nih.gov The particle size distribution is often characterized by the D10, D50, and D90 values, which represent the particle diameter at the 10th, 50th, and 90th percentiles of the sample, respectively. nih.gov
A significant finding in quality assessment studies is the presence of aggregated particles, with some batches showing a small fraction of particles in the 400-2000 µm range. nih.gov These aggregates can often be dispersed through physical means like vortex mixing or sonication. nih.govnih.gov The presence of such large aggregates is undesirable as it can lead to incomplete suspension and potential issues like needle blockage. nih.gov Therefore, maintaining a controlled and consistent particle size distribution is essential for the reliable performance of benzathine benzylpenicillin injections. nih.govnih.gov
Interactive Table: Particle Size Distribution of Benzathine Benzylpenicillin from Different Manufacturers
| Manufacturer | Median Particle Size (D50) (µm) | Notes |
| Manufacturer A | 12.5 (± 3.7) | Data from a multinational cross-sectional study. nih.gov |
| Manufacturer B | 24.4 (± 8.6) | Data from a multinational cross-sectional study. nih.gov |
| General Finding | Aggregated particles >400 µm | Observed in a modest proportion of samples, dispersible with sonication. nih.govnih.gov |
While amorphous drugs can offer advantages in solubility, benzathine benzylpenicillin is formulated as a crystalline material. nih.gov The characterization of its state within a formulation is vital, as any unintended shift from crystalline to amorphous could alter the drug's stability and release profile. nih.gov
Analytical techniques such as X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC) are employed to confirm the solid state of the drug. core.ac.ukresearchgate.net XRD studies consistently show that benzathine benzylpenicillin maintains its typical crystalline pattern even when formulated as a solid dispersion with amorphous polymeric excipients like polyvinylpyrrolidone (B124986) (PVP-K30) and hydroxypropyl methylcellulose (B11928114) (HPMC). core.ac.ukresearchgate.net The characteristic sharp peaks of the drug remain evident in the diffraction spectra of these formulations. core.ac.ukresearchgate.net
DSC analysis further supports these findings. Pure benzathine benzylpenicillin exhibits a sharp endothermic peak corresponding to its melting point, a hallmark of a crystalline substance. core.ac.uk In solid dispersions with amorphous polymers, while some changes like peak broadening or suppression may occur, the fundamental crystalline nature of the drug is generally preserved. core.ac.uk
Novel Excipient Research and Compatibility Studies
Excipients play a critical role in the formulation of this compound, influencing its physical properties and delivery. Research into novel excipients aims to improve the performance of the final product.
Due to the hydrophobic nature and very low aqueous dispersion of benzathine benzylpenicillin, research has focused on the use of hydrophilic carriers to improve its wettability and dissolution characteristics. core.ac.uk The solid dispersion technique, where the drug is dispersed in an inert, hydrophilic polymer matrix, is a primary method investigated. core.ac.uk This approach aims to increase the drug's dissolution rate by reducing particle size, enhancing wettability, and leveraging the solubilizing effect of the carrier. core.ac.uk
Studies have evaluated several hydrophilic carriers, including:
Polyethylene (B3416737) Glycol (PEG 4000): Showed significant potential in improving dissolution. A solid dispersion with a 50:50 drug-to-PEG 4000 ratio demonstrated the best performance, yielding the fastest dissolution rates, uniform powder flowability, and improved wettability. core.ac.ukresearchgate.net
Mannitol (B672): This carrier also showed a clear effect on improving the wettability of the drug powder. core.ac.ukresearchgate.net
Hydroxypropyl Methylcellulose (HPMC): Used as a carrier, it contributed to enhanced drug release compared to the pure drug. core.ac.ukresearchgate.net
Polyvinylpyrrolidone (PVP K30): While studied, it was found to be less effective at improving the drug's dissolution rate compared to other carriers like PEG 4000 and HPMC. core.ac.uk
The research indicates that formulating benzathine benzylpenicillin with hydrophilic carriers, particularly PEG 4000, can substantially enhance its dissolution profile by increasing the surface area of the drug adsorbed onto the hydrophilic polymer. core.ac.ukresearchgate.net
Interactive Table: Effect of Hydrophilic Carriers on Benzathine Benzylpenicillin (BPG) Properties
| Carrier | Drug:Carrier Ratio | Drug Release at 60 min (%) | Key Findings |
| Pure BPG | N/A | 16% | Very low dissolution rate. researchgate.net |
| PEG 4000 | 50:50 | 73% | Greatest release profile, best flowability and wettability. core.ac.ukresearchgate.net |
| HPMC | 50:50 | 61% | Significant improvement in drug release. core.ac.ukresearchgate.net |
| Mannitol | 50:50 | 57% | Obvious improvement in powder wettability. core.ac.ukresearchgate.net |
| PVP K30 | 50:50 | ~45-50% (estimated from graph) | Least effective of the tested polymers on dissolution. core.ac.ukresearchgate.net |
When developing formulations with new excipients, it is imperative to confirm that there are no adverse chemical interactions between the active ingredient and the carriers, as this could compromise the drug's stability and efficacy.
Comprehensive studies have been conducted to analyze the physicochemical interactions between benzathine benzylpenicillin and various hydrophilic carriers like PVP K30, HPMC, PEG 4000, and mannitol. core.ac.ukresearchgate.net Analytical methods such as Fourier Transform-Infrared (FTIR) spectroscopy, Nuclear Magnetic Spectroscopy (NMR), and Differential Scanning Calorimetry (DSC) have been utilized for this purpose. core.ac.ukresearchgate.net
The results from these spectroscopic and thermal analyses have consistently revealed no evidence of chemical interaction or hydrogen bonding in the solid state between benzathine benzylpenicillin and the polymeric excipients tested. core.ac.ukresearchgate.net For example, FTIR spectra of the solid dispersions were found to be a simple superimposition of the spectra of the individual components, with no significant shifts in the characteristic absorption bands of the drug or the polymers. researchgate.net This lack of interaction is a positive finding, indicating that these polymers are compatible and can be safely used as carriers to enhance the physical properties of the formulation without chemically altering the drug itself. researchgate.net
Advanced Formulation Methodologies
The inherent low solubility of Benzathine Benzylpenicillin (also known as Benzathine Penicillin G or BPG) presents challenges in formulation, impacting its release characteristics. researchgate.netcore.ac.uk Researchers are actively exploring advanced methodologies to overcome these limitations and enhance the therapeutic delivery of this important antibiotic.
Solid Dispersion Techniques for Improved Drug Release Characteristics
Solid dispersion is a prominent technique investigated to improve the dissolution properties of poorly water-soluble drugs like BPG. researchgate.netresearchgate.net This method involves dispersing the drug in an inert, hydrophilic carrier matrix. The principle is that by reducing the drug's particle size, potentially to a molecular level, and improving its wettability and dispersibility, the rate of dissolution can be significantly increased. researchgate.net
One key study utilized a solvent evaporation method to prepare solid dispersions of BPG with various hydrophilic carriers. researchgate.netcore.ac.uk In this process, the drug was dissolved in an organic solvent mixture and then poured into an aqueous solution containing the polymer carrier. The solvents were subsequently evaporated, leaving a solid dispersion of the drug in the polymer matrix. core.ac.uk The study evaluated carriers such as mannitol, hydroxypropyl methylcellulose (HPMC), polyvinyl pyrrolidone (PVP-K30), and polyethylene glycol (PEG 4000) at different drug-to-carrier ratios. researchgate.netcore.ac.uk
Spectroscopic and calorimetric analyses confirmed that there were no chemical interactions between the BPG and the carriers. core.ac.uk The findings demonstrated that hydrophilic polymers significantly improved the wettability and dissolution characteristics of the drug. researchgate.netcore.ac.uk For instance, the wettability of pure BPG was 59 seconds, while formulations with carriers showed marked improvements. core.ac.uk The solid dispersion using PEG 4000 at a 50:50 ratio was identified as the most effective, yielding faster dissolution rates compared to other formulations. researchgate.netcore.ac.uk
| Carrier (Drug:Carrier Ratio) | Percentage Yield (%) | Drug Content (%) | Wettability Improvement |
|---|---|---|---|
| PVP K30 (50:50) | 89.3 | 45.4 | Showed retarding effect on wettability |
| PVP K30 (70:30) | 76.8 | 29.1 | Improved from 234s to 172s compared to 50:50 ratio |
| PEG 4000 (50:50) | Data not specified | Data not specified | Selected as best formulation with wettability of 12 min |
| Mannitol (50:50) | 93.3 | 39.4 | Effective in improving hydrophilic character |
| Mannitol (70:30) | 88.7 | 47.5 | Effective in improving hydrophilic character |
Exploration of Micro- and Nanoparticle Formulations for Sustained Drug Delivery
To achieve prolonged therapeutic effect, researchers have investigated encapsulating BPG within micro- and nanoparticle delivery systems. nih.govresearchgate.net These carrier systems, often made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), are designed to protect the drug from premature degradation and control its release over an extended period. nih.govmdpi.com
One study focused on formulating BPG into nanoemulsions and PLGA-based nanocapsules. nih.gov The nanocapsules were prepared by the interfacial deposition of the pre-formed PLGA polymer. This research yielded stable nanocapsules with a mean diameter of 224 ± 58 nm, which remained stable for over 120 days at 4°C. nih.gov A high drug encapsulation efficiency of 85% was achieved. nih.govresearchgate.net Similarly, a stable nanoemulsion formulation was developed with a mean diameter of 207 ± 8 nm, maintaining stability for more than five months at 4°C. nih.gov
While in-vitro release profiles showed that penicillin release from the nanoemulsion and nanocapsules was similar, kinetic analysis suggested these specific colloidal systems might not fully protect the antibiotic from degradation pathways. nih.gov Nevertheless, these stable nanoformulations represent a viable potential dosage form for sustained delivery. nih.gov The use of such nanoparticle-based platforms can offer improved absorption and site-specific delivery, which are key advantages of this technology. researchgate.net Other research has also explored covalently conjugating penicillin to polyacrylate nanoparticles, which resulted in particles of approximately 40 nm in diameter that showed stability against enzymatic degradation by β-lactamase. nih.gov
Stability and Degradation Pathways Research
The chemical stability of this compound is critical for its efficacy. Research in this area focuses on identifying how the drug breaks down and investigating its stability under various environmental conditions to ensure proper storage and handling.
Identification and Structural Characterization of Degradation Products (e.g., Impurity C)
The degradation of benzylpenicillin can be complex. nih.gov The primary degradation pathway involves the hydrolysis of the β-lactam ring, which leads to the formation of benzylpenicilloic acid. nih.gov Other known degradation products include 6-aminopenicillanic acid. nih.gov
Pharmacopoeial standards, such as the European Pharmacopoeia (EP), define specific related substances and impurities that must be monitored to ensure the quality of the drug product. synzeal.comveeprho.com For benzathine benzylpenicillin, these are often designated by letters. "Impurity C" is one such specified degradation product. synzeal.comresearchgate.net
The chemical structure of Benzathine Benzylpenicillin EP Impurity C is identified as (4S)-2-(2-(benzyl(2-(benzylamino)ethyl)amino)-2-oxo-1-(2-phenylacetamido)ethyl)-5,5-dimethylthiazolidine-4-carboxylic acid. synzeal.com Another source provides a similar IUPAC name: (2R, 4S)-2-((R)-2-(benzyl(2-(benzylamino)ethyl)amino)-2-oxo-1-(2-phenylacetamido)ethyl)-5, 5-dimethylthiazolidine-4-carboxylic acid, and lists "Benzylpenicilloic Acids Benzathine (R, R-Isomer)" as a synonym. veeprho.compharmaffiliates.com The preparation and characterization of such impurities are crucial for their use as reference standards in quality control testing of this compound batches. researchgate.net
Chemical Stability Investigations under Various Storage Conditions
The stability of this compound, an aqueous suspension, is highly dependent on storage conditions, particularly temperature. pfizermedical.com The product is recommended to be stored in a refrigerator at 2° to 8°C (36° to 46°F) and protected from freezing. pfizermedical.com
Systematic studies have been conducted to assess the thermal stability of benzylpenicillin (penicillin G). One study investigating ten common antibiotics found that penicillin G, along with four other β-lactams, exhibited a high degree of stability, with less than 30% degradation observed at temperatures up to 150°C. hkr.seresearchgate.net However, at 250°C, all tested antibiotics were either partially or fully removed. researchgate.net Another study noted that classic sterilization conditions of 120°C for 20 minutes could cause considerable inactivation of penicillins (around 65%).
The pH of the formulation is also a critical factor. googleapis.com Buffers, such as sodium citrate, are included in the this compound formulation to adjust and stabilize the pH, typically between 6.5 and 7.4, which is optimal for drug solubility and stability. googleapis.comfda.gov Studies on related penicillin prodrugs have shown that stability is pH-dependent, with maximum stability often found in slightly acidic conditions (around pH 4.5), and that the choice of solvent can also impact stability. researchgate.net The presence of particulates, sometimes identified during visual inspections, can be an indicator of instability and has led to product recalls. cdc.govkuam.com
| Condition | Observed Effect | Source |
|---|---|---|
| Up to 150°C | High degree of stability, <30% degradation | researchgate.net |
| 120°C for 20 min (Sterilization) | Considerable inactivation (~65%) | |
| 250°C | Partly or fully removed/degraded | researchgate.net |
| 2° to 8°C | Recommended storage temperature for this compound | pfizermedical.com |
Analytical Methodologies for Research and Characterization
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of Bicillin L-A. Its versatility allows for both the quantification of the active pharmaceutical ingredient (API), benzylpenicillin, and the detection and quantification of related substances and impurities.
Quantification of Benzylpenicillin and its Related Substances
The accurate quantification of benzylpenicillin and its related substances is paramount for quality control. A reversed-phase, ion-pairing HPLC method is often adapted for this purpose. nih.gov Validation of these methods is performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. nih.gov Key validation parameters include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.govchromatographyonline.com
A typical HPLC method for the determination of benzathine benzylpenicillin and its related substances might utilize an end-capped octadecylsilane (B103800) (ODS) column. researchgate.net The mobile phase could consist of a mixture of acetonitrile (B52724), methanol, and a potassium dihydrogen phosphate (B84403) solution, with the pH adjusted to around 5.3. Detection is commonly performed using a UV detector at a wavelength of approximately 215 nm or 220 nm. researchgate.net Under these conditions, benzylpenicillin and benzathine can be effectively separated from other impurities. The linearity of the method for benzylpenicillin has been demonstrated in ranges such as 0.024 to 0.482 mg/mL.
Forced degradation studies are a critical component of method validation, helping to demonstrate the specificity and stability-indicating nature of the assay. researchgate.net These studies involve subjecting the drug substance to stress conditions like heat, acid, base, and oxidation to generate potential degradation products. researchgate.net
Table 1: Example of HPLC Method Parameters for Benzathine Benzylpenicillin Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | End-capped ODS | |
| Mobile Phase | Acetonitrile:Methanol:0.05 mol·L-1 KH2PO4 (15:10:75), pH 5.3 | |
| Flow Rate | 0.9 mL·min-1 | |
| Detection Wavelength | 215 nm | |
| Column Temperature | 40°C |
Gradient Elution and Isocratic Methods for Impurity Profiling
Both gradient and isocratic elution methods are employed in the impurity profiling of this compound, each offering distinct advantages. The choice between them depends on the complexity of the sample and the analytical goals. mastelf.com
Isocratic elution , where the mobile phase composition remains constant throughout the analysis, is simpler and often results in easier method transfer between different instruments and laboratories. aatbio.comresearchgate.net It is well-suited for the analysis of less complex samples. researchgate.net For instance, an isocratic reversed-phase HPLC method has been described for the determination of benzylpenicillin in serum, using a mobile phase of 14% acetonitrile in 10 mM ammonium (B1175870) acetate (B1210297) buffer. nih.gov
Gradient elution , which involves changing the mobile phase composition during the run, is particularly advantageous for analyzing complex mixtures containing compounds with a wide range of polarities. mastelf.combiotage.com This method can provide faster analysis times and sharper peaks for late-eluting compounds. biotage.comsciensage.info A gradient elution HPLC method has been developed for the determination of related substances in benzathine benzylpenicillin, utilizing a mobile phase system of potassium dihydrogen phosphate solution (pH 3.1) and methanol. researchgate.net This approach allows for the effective separation of benzathine and benzylpenicillin from other impurities, with reported detection limits of 2.5 ng for benzathine and 0.6 ng for benzylpenicillin. researchgate.net
While gradient methods can be more complex and require careful re-equilibration, they are often necessary for comprehensive impurity profiling. researchgate.netsciensage.info
Table 2: Comparison of Isocratic and Gradient Elution HPLC
| Feature | Isocratic Elution | Gradient Elution | Reference |
|---|---|---|---|
| Mobile Phase Composition | Constant | Changes during analysis | aatbio.com |
| Best For | Simple samples, routine QC | Complex samples, impurity profiling | mastelf.com |
| Advantages | Simplicity, faster re-equilibration | Faster runs, better resolution for complex mixtures | mastelf.comresearchgate.net |
| Disadvantages | Band-broadening for late-eluting peaks | More complex, potential for baseline drift | mastelf.combiotage.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It plays a crucial role in the bioanalysis and metabolite identification of this compound.
Bioanalytical Method Development for Trace Analysis in Biological Matrices (Non-Human)
LC-MS/MS is the method of choice for the determination of trace levels of penicillin G and its metabolites in various non-human biological matrices, such as animal tissues and agricultural products. ufl.eduresearchgate.netnih.gov These methods are essential for residue analysis and ensuring food safety.
The development of a robust LC-MS/MS method involves several key steps, including sample extraction, chromatographic separation, and mass spectrometric detection. ufl.edu Sample preparation often involves techniques like liquid-liquid extraction or solid-phase extraction (SPE) to remove matrix interferences and concentrate the analytes. ufl.educhromatographyonline.com For instance, a method for determining penicillin G in animal tissues involves extraction with water followed by deproteinization and concentration on a C18 SPE column. documentsdelivered.com
Chromatographic separation is typically achieved using a reversed-phase column. spectralabsci.com The use of ultra-high-performance liquid chromatography (UHPLC) can offer faster analysis times and improved resolution. ufl.edu The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. ufl.eduresearchgate.net The use of isotopically labeled internal standards, such as penicillin G-d7, can improve the accuracy and precision of quantification. nih.gov
Validated LC-MS/MS methods have demonstrated low limits of detection (LOD) and quantification (LOQ), often in the low µg/kg or ng/g range, making them suitable for monitoring residue levels. ufl.eduresearchgate.net For example, a method for penicillin G in citrus fruits reported an LOD of 0.1 ng/g. ufl.edu
Table 3: Example of LC-MS/MS Parameters for Penicillin G Analysis in Non-Human Matrices
| Parameter | Condition | Reference |
|---|---|---|
| Instrumentation | Waters Acquity UPLC with AB Sciex 3200 Q TRAP LC/MS System | spectralabsci.com |
| Column | Waters Acquity UPLC CSH C18, 2.1 × 100 mm, 1.7 µm | spectralabsci.com |
| Mobile Phase | A: 0.0032% ammonia (B1221849) in water; B: 0.0032% ammonia in water/acetonitrile (1:9 v/v) | spectralabsci.com |
| Elution Type | Gradient | spectralabsci.com |
| Detection | Tandem Mass Spectrometry (MS/MS) with Positive ESI | spectralabsci.com |
Metabolite Identification and Quantification using LC-MS/MS
LC-MS/MS is an indispensable tool for the identification and quantification of benzylpenicillin metabolites. nih.govacs.org Penicillin G is known to degrade under various conditions, leading to the formation of metabolites such as penicilloic acid, penillic acid, and penilloic acid. nih.govacs.org Understanding the metabolic fate of benzylpenicillin is crucial for a complete characterization of the drug.
High-resolution mass spectrometry, such as that performed on Orbitrap or Q-TOF instruments, can provide accurate mass measurements, which aids in the confident identification of unknown metabolites. nih.govacs.org Tandem mass spectrometry (MS/MS) experiments, where precursor ions are fragmented to produce characteristic product ions, provide structural information for metabolite elucidation. nih.govacs.org
Studies have shown that the degradation of penicillin G is pH-dependent. acs.org Under acidic conditions, penillic acid is a major metabolite, while under alkaline conditions, penicilloic acid is more prominent. nih.govacs.org Quantitative LC-MS/MS methods can be developed to monitor the formation and degradation of these metabolites over time. acs.org
For example, a study investigating penicillin G stability used UHPLC-MS/MS to identify and quantify its major metabolites, finding that penillic acid, penicilloic acid, and penilloic acid were the most abundant. nih.gov
Spectroscopic and Diffraction Techniques for Material Characterization
In addition to chromatographic and mass spectrometric methods, various spectroscopic and diffraction techniques are employed to characterize the solid-state properties of benzathine benzylpenicillin. These techniques provide valuable information about the chemical structure, crystallinity, and morphology of the drug substance.
Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical identity and structure of benzathine benzylpenicillin. core.ac.ukresearchgate.net FTIR can identify characteristic functional groups within the molecule, while 1H NMR provides detailed information about the arrangement of protons, which can be used to confirm the structure and study phenomena like self-association in solution. core.ac.ukresearchgate.netnih.govrsc.org
X-ray diffraction (XRD) is a powerful technique for analyzing the crystalline structure of materials. core.ac.ukresearchgate.net The XRD pattern of benzathine penicillin G exhibits sharp, intense peaks, which are characteristic of its crystalline nature. core.ac.ukresearchgate.net This technique can be used to identify different polymorphic forms of the drug and to assess any changes in crystallinity that may occur during manufacturing or storage. core.ac.ukresearchgate.net Studies have shown characteristic crystalline peaks for benzathine penicillin G at 2θ values of 16, 19, 19.5, 21, 22, 23.5, 26, and 29. core.ac.uk
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow associated with transitions in a material as a function of temperature. core.ac.ukresearchgate.net For benzathine penicillin G, DSC can be used to determine its melting point, which is an important physical characteristic. The reported endothermic peak for benzathine penicillin G is in the range of 124.22°C - 127°C. core.ac.ukresearchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Structure Analysis
FTIR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of benzathine benzylpenicillin (BPG), FTIR spectra provide a molecular fingerprint, confirming the compound's identity and integrity. core.ac.ukresearchgate.net
Spectroscopic studies reveal characteristic absorption bands that correspond to specific molecular vibrations. For BPG, a key band appears around 3590 cm⁻¹ which is attributed to the N-H stretching of the amide group. researchgate.net Other significant peaks include those for the carbonyl (C=O) groups and the aromatic rings of the benzyl (B1604629) and benzathine moieties. researchgate.net When BPG is formulated into solid dispersions with polymers like polyvinylpyrrolidone (B124986) (PVP K30), hydroxypropyl methylcellulose (B11928114) (HPMC), or polyethylene (B3416737) glycol (PEG 4000), FTIR analysis is used to assess potential chemical interactions between the drug and the excipients. Studies have shown that in such dispersions, the characteristic peaks of both BPG and the polymers are typically observed without significant shifts, indicating the absence of strong chemical interactions. core.ac.ukresearchgate.net
Table 1: Characteristic FTIR Peaks for Benzathine Benzylpenicillin (BPG) and Related Excipients
| Compound/Group | Characteristic Peak (cm⁻¹) | Vibration | Reference |
| BPG (N-H stretch) | ~3590 | Amide group | researchgate.net |
| BPG (C=O stretch) | Not specified | Carbonyl groups | researchgate.net |
| HPMC (-OH stretch) | 3300-3500 | Hydroxyl group | core.ac.ukresearchgate.net |
| HPMC (C-O bending) | ~1100 | Ether group | core.ac.ukresearchgate.net |
| PEG 4000 (-OH stretch) | ~3425 | Hydroxyl group | core.ac.ukresearchgate.net |
| PEG 4000 (-CH stretch) | ~2890 | Alkane group | core.ac.ukresearchgate.net |
| PEG 4000 (C-O-C stretch) | ~1109 | Ether group | core.ac.ukresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic compounds like this compound. It provides information on the number, type, and connectivity of hydrogen atoms (protons) within a molecule.
Research utilizing ¹H NMR has been employed to confirm the structure of benzylpenicillin and to study its behavior in solution. For instance, concentration-dependent ¹H NMR studies of benzylpenicillin in aqueous solutions have suggested that the ions aggregate primarily through hydrophobic interactions between their benzyl side chains. rsc.org In the context of characterizing BPG solid dispersions, NMR studies, alongside FTIR and DSC, have been used to confirm the absence of chemical interactions between the drug and hydrophilic carriers. core.ac.ukresearchgate.net The resulting spectra in these studies showed that the chemical shifts characteristic of BPG remained unchanged in the presence of the excipients, confirming its chemical stability within the formulation. core.ac.uk
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is the primary technique for investigating the crystalline nature of solid materials. It provides information on the atomic and molecular arrangement within a crystal lattice. For a crystalline substance like this compound, the XRD pattern is a unique characteristic.
Pure benzathine benzylpenicillin exhibits a distinct crystalline pattern, with sharp and intense peaks at specific diffraction angles (2θ). core.ac.ukresearchgate.net Research has identified prominent peaks at 2θ values of approximately 16°, 19°, 19.5°, 21°, 22°, 23.5°, 26°, and 29°. core.ac.ukresearchgate.net The presence of these sharp peaks confirms the crystalline state of the drug. core.ac.ukresearchgate.net XRD is also instrumental in studying the physical state of BPG in solid dispersion formulations. While some studies report that the drug retains its typical crystalline pattern in these formulations, others note a reduction in the intensity of the characteristic peaks, suggesting a partial conversion to a semicrystalline or amorphous state, which can influence the drug's dissolution properties. core.ac.ukresearchgate.net
Table 2: Principal X-ray Diffraction Peaks for Crystalline Benzathine Benzylpenicillin (BPG)
| Diffraction Angle (2θ) | Intensity | Reference |
| 16° | Sharp, Intense | core.ac.ukresearchgate.net |
| 19° | Sharp, Intense | core.ac.ukresearchgate.net |
| 19.5° | Sharp, Intense | core.ac.ukresearchgate.net |
| 21° | Sharp, Intense | core.ac.ukresearchgate.net |
| 22° | Sharp, Intense | core.ac.ukresearchgate.net |
| 23.5° | Sharp, Intense | core.ac.ukresearchgate.net |
| 26° | Sharp, Intense | core.ac.ukresearchgate.net |
| 29° | Sharp, Intense | core.ac.ukresearchgate.net |
Differential Scanning Calorimetry (DSC) for Thermal Properties and Excipient Compatibility
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used to determine thermal properties such as melting point and to assess drug-excipient compatibility.
The DSC thermogram for pure benzathine benzylpenicillin shows a characteristic sharp endothermic peak corresponding to its melting point. This has been reported to occur in the range of 124.22 °C to 127 °C. core.ac.ukresearchgate.net A multinational study on the quality of commercial BPG products found the mean initial melting point to be 127 ± 2.5 °C. nih.gov When BPG is combined with excipients, DSC can detect interactions. For example, the DSC thermograms of solid dispersions of BPG with polymers like PVP or HPMC show a suppression and broadening of the drug's melting peak, which can indicate the dissolution of the drug in the amorphous carrier. core.ac.uk In contrast, physical mixtures with crystalline excipients like mannitol (B672) would show distinct melting peaks for both components if they are compatible. core.ac.ukresearchgate.net
Table 3: Thermal Properties of Benzathine Benzylpenicillin (BPG) and Common Excipients via DSC
| Substance | Thermal Event | Temperature Range (°C) | Reference |
| BPG | Endothermic Peak (Melting) | 124.22 - 127 | core.ac.ukresearchgate.net |
| BPG | Mean Melting Point | 127 ± 2.5 | nih.gov |
| PEG 4000 | Endothermic Peak (Melting) | ~60.2 | core.ac.ukresearchgate.net |
| Mannitol | Endothermic Peak (Melting) | 165 - 169 | core.ac.ukresearchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Confirmation
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. It is often used for quantitative analysis and can also serve to confirm structural features, particularly the presence of chromophores like aromatic rings.
The UV-Vis spectrum of benzylpenicillin in aqueous solutions has been studied to understand its molecular interactions. rsc.org For benzathine benzylpenicillin, spectrophotometric methods have been developed for its determination in pharmaceutical preparations. researchgate.net Studies have shown absorption peaks in the UV-Vis spectra of BPG at approximately 265 nm, 295 nm, and 352 nm. researchgate.net These peaks are attributed to electronic transitions within the molecule's chromophoric systems, such as C=C, C=N, and C=O bonds. researchgate.net The technique can also be used in charge-transfer complexation studies, for example, with iodine, where new absorption bands appear, allowing for sensitive quantification of the drug. researchgate.net
Table 4: UV-Vis Absorption Maxima for Benzathine Benzylpenicillin (BPG)
| Wavelength (nm) | Attributed Bond/System | Reference |
| ~265 | C=C / C=N | researchgate.net |
| ~295 | C=O | researchgate.net |
| ~352 | N≡C | researchgate.net |
Microscopic and Imaging Techniques
Microscopic techniques provide direct visual information about the physical characteristics of a drug substance, such as particle size and shape, which are critical for the performance of a suspension-based formulation like this compound.
Scanning Electron Microscopy (SEM) for Particle Morphology
Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that uses a focused beam of electrons to produce images of a sample's surface topography and morphology. It is an essential tool for characterizing the physical appearance of this compound particles.
SEM photomicrographs of pure benzathine benzylpenicillin reveal it exists as aggregates of crystalline particles with an irregular size and shape. core.ac.ukresearchgate.net This morphological characterization is vital because particle size and shape distribution can significantly impact the drug's dissolution rate and, consequently, its bioavailability from the intramuscular depot injection. core.ac.ukresearchgate.net SEM is also used to visualize the effect of formulation processes, such as the creation of solid dispersions. For instance, SEM images can show how BPG particles are adsorbed onto the surface of or embedded within carrier polymers, and how different carriers (e.g., amorphous PVP versus crystalline mannitol) influence the morphology of the final product. core.ac.ukresearchgate.net A study assessing the quality of various BPG products found that some batches contained aggregated particles larger than 400 µm, highlighting the importance of monitoring physical characteristics. nih.gov
Optical Microscopy for Crystal and Aggregate Visualization
Optical microscopy is a fundamental and direct analytical method used for the physical characterization of this compound (Benzathine Penicillin G). nih.govnih.gov As a direct imaging technique, it serves as a primary method for visualizing and assessing the morphology of individual crystals and the extent of particle aggregation within a sample. horiba.comjordilabs.com This characterization is crucial as the physical attributes of the particles can influence the pharmaceutical quality of the final product. nih.govnih.gov
Detailed research findings from microscopic analysis have provided significant insights into the crystalline nature of Benzathine Penicillin G. Qualitative observations from light microscopy have shown distinct differences in the size and distribution of crystals among different batches. nih.gov The predominant crystal shapes observed are typically oblong and plate-like. nih.gov While the presence of needle-like crystals has been considered, the evidence for them is often reported as inconclusive. nih.gov An earlier crystallographic study on the related compound, Penicillin G Sodium, identified it as belonging to the monoclinic crystal system, noting that fully developed, well-defined crystals were seldom found and that various shapes could be observed. nagoya-u.ac.jp
Table 1: Observed Crystal Morphology of Penicillin G Compounds via Microscopy
| Compound | Observed Crystal Shapes | Crystal System (if reported) | Source |
|---|---|---|---|
| Benzathine Penicillin G | Dominantly oblong, plate-like crystals. | Not specified. | nih.gov |
| Penicillin G Sodium | Varied shapes, often long with triangular ends; fully developed crystals are rare. | Monoclinic | nagoya-u.ac.jp |
Beyond individual crystal morphology, optical microscopy is critical for identifying and characterizing aggregates. The presence of aggregated particles is a key quality parameter. nih.govnih.gov In a multinational cross-sectional study analyzing 35 batches of Benzathine Penicillin G, particle size analysis revealed the presence of aggregated particles in a modest proportion of the samples. nih.govnih.gov These aggregates were significant in size and required mechanical dispersion. nih.gov The potential for such aggregates to cause issues like needle blockage underscores the importance of their visualization and characterization. nih.gov
Table 2: Research Findings on Benzathine Penicillin G Aggregates
| Finding | Details | Source |
|---|---|---|
| Aggregate Detection | Aggregated particles were found in 2 out of 20 tested batches. | nih.gov |
| Aggregate Size | The detected aggregates were larger than 400 µm. | nih.gov |
| Dispersion Method | The aggregated particles were successfully dispersed following sonication. | nih.gov |
Modern analytical approaches often couple optical microscopes with digital cameras and sophisticated image analysis software. horiba.comjordilabs.com This automation allows for the rapid characterization of a statistically significant number of particles, providing robust quantitative data on particle size and shape distributions. horiba.comresearchgate.net Given the impact of these physical characteristics, some researchers propose that pharmacopeial monographs for Benzathine Penicillin G should be updated to include specific standards for particle size and crystal morphology to ensure consistent product quality. nih.govnih.gov
Advanced Omics and Computational Approaches in Benzylpenicillin Research
Genomic and Metagenomic Analysis of Bacterial Resistance
Genomic and metagenomic analyses have revolutionized our ability to identify and track the genes responsible for antibiotic resistance. By examining the complete genetic material of bacteria, researchers can pinpoint the specific mutations and horizontally acquired genes that confer resistance to benzylpenicillin.
Whole-genome sequencing (WGS) has become a cornerstone in the identification of genetic determinants of benzylpenicillin resistance. youtube.comtechnologynetworks.com This powerful technique allows for the comprehensive analysis of a bacterium's entire genome, enabling the detection of all potential resistance-conferring mutations and genes. youtube.com Penicillin resistance in Streptococcus pneumoniae, for instance, is known to be mediated by a mosaic of genes that encode altered penicillin-binding proteins (PBPs). nih.gov WGS of penicillin-resistant S. pneumoniae has confirmed the role of mutations in PBP genes and has also implicated non-PBP genes, such as a putative iron permease, in the resistance phenotype. nih.govasm.org
In Neisseria gonorrhoeae, WGS has been used to analyze strains with high-level resistance to penicillin. nih.gov These analyses have revealed the presence of various resistance determinants, including the blaTEM-135 gene, which encodes a beta-lactamase capable of inactivating benzylpenicillin. nih.gov WGS can also identify mutations in genes that regulate efflux pumps, which can expel the antibiotic from the bacterial cell. nih.gov The application of WGS is not limited to well-known pathogens; it has also been used to analyze the genomes of various clinical isolates, providing a broader understanding of resistance gene distribution. mdpi.comulisboa.pt
| Organism | WGS Finding | Implication for Benzylpenicillin Resistance | References |
| Streptococcus pneumoniae | Mutations in penicillin-binding protein (PBP) genes. | Altered PBP structure reduces binding affinity for benzylpenicillin. | nih.govasm.org |
| Streptococcus pneumoniae | Nonsense mutation in the putative iron permease gene spr1178. | Reduced accumulation of reactive oxygen species following penicillin exposure. | nih.gov |
| Neisseria gonorrhoeae | Presence of the blaTEM-135 gene. | Production of beta-lactamase enzyme that hydrolyzes and inactivates benzylpenicillin. | nih.gov |
| Gram-negative bacteria | Identification of a high abundance of beta-lactamase genes (e.g., OXA, CTX-M, KPC, TEM). | Widespread mechanism of resistance through enzymatic degradation of the antibiotic. | mdpi.com |
Metagenomics extends the power of genomic analysis to entire microbial communities, providing a snapshot of the collective antibiotic resistance genes, known as the resistome. mdpi.comfrontiersin.org This approach is crucial for understanding the broader ecological context of antibiotic resistance, as environments like the human gut, soil, and wastewater can serve as reservoirs for resistance genes. frontiersin.orgnih.govnih.govmdpi.com
Studies on the infant gut microbiome have shown that early-life exposure to benzylpenicillin and gentamicin (B1671437) is associated with a persistent amplification of the gut resistome. nih.govnih.gov Shotgun metagenomics of infant fecal samples revealed that antibiotic-exposed infants had a higher frequency of antibiotic-resistance genes (ARGs), with most of these genes belonging to the phyla Proteobacteria and Firmicutes. nih.gov This highlights how benzylpenicillin use can select for resistant bacteria and contribute to the long-term carriage of ARGs. nih.govnih.gov Metagenomic analysis of hospital wastewater has also been employed to assess the burden of ARGs, including those conferring resistance to beta-lactams like benzylpenicillin, and to evaluate the effectiveness of treatment systems in reducing their discharge into the environment. mdpi.com
| Sample Source | Metagenomic Finding | Relevance to Benzylpenicillin Resistance | References |
| Infant Gut Microbiome | Increased frequency and diversity of antibiotic resistance genes (ARGs) after benzylpenicillin and gentamicin exposure. | Demonstrates that benzylpenicillin use in early life can lead to a long-term increase in the reservoir of resistance genes in the gut. | nih.govnih.gov |
| Hospital Wastewater | Detection of various ARGs, including those for beta-lactams. | Identifies healthcare facilities as potential hotspots for the dissemination of resistance genes into the environment. | mdpi.com |
| Diverse Environmental Samples | Profiling of resistomes reveals the presence and abundance of genes conferring resistance to multiple antibiotic classes. | Provides a baseline understanding of the environmental resistome and allows for the tracking of changes in response to antibiotic selective pressure. | mdpi.comfrontiersin.org |
Transcriptomic and Proteomic Investigations
While genomics reveals the potential for resistance, transcriptomics and proteomics provide a dynamic view of how bacteria respond to antibiotic exposure by showing which genes and proteins are actively being expressed.
Transcriptomics, often performed using RNA sequencing (RNA-seq), measures the expression levels of all genes in a bacterium under specific conditions. When bacteria are exposed to benzylpenicillin, they exhibit significant changes in their gene expression profiles as they attempt to counteract the antibiotic's effects. nih.govfrontiersin.org These responses can include the upregulation of genes involved in cell wall repair, stress responses, and efflux pumps, and the downregulation of genes related to cell division and other metabolic processes. nih.govasm.org
For example, a comparative transcriptomic analysis of Escherichia coli exposed to various antibiotics showed that different classes of drugs elicit distinct transcriptional signatures. nih.gov While this study did not specifically focus on benzylpenicillin, it demonstrated that antibiotics targeting the cell wall lead to changes in the expression of genes involved in cell wall biosynthesis and amino acid metabolism. nih.gov In Pseudomonas aeruginosa, exposure to the biocide benzalkonium chloride, which, like some aspects of antibiotic stress, affects the cell envelope, resulted in the upregulation of efflux pump genes and genes involved in modifying the cell surface charge to reduce adsorption of the compound. asm.org Similar stress response patterns can be anticipated in response to benzylpenicillin.
| Bacterial System | Transcriptomic Response to Antibiotic Exposure | Functional Implication | References |
| Escherichia coli | Downregulation of sulfur assimilation pathways. | Global response to antibiotic stress, potentially to conserve resources. | nih.gov |
| Escherichia coli | General downregulation of amino acid biosynthesis. | Adjustment of metabolic priorities in the presence of antibiotic-induced stress. | nih.gov |
| Pseudomonas aeruginosa (in response to cell envelope stress) | Upregulation of efflux pump genes. | Active removal of harmful compounds from the cell. | asm.org |
| Escherichia coli (in response to Kanamycin) | Regulation of genes associated with membrane proteins and transporters. | Adaptive response to alter cell permeability and transport. | frontiersin.org |
Proteomics complements transcriptomics by analyzing the complete set of proteins (the proteome) in a bacterial cell. This is particularly important because it can capture post-translational modifications that are not visible at the genomic or transcriptomic level. nih.gov Proteomic studies of antibiotic-resistant bacteria can reveal changes in the abundance of specific proteins that contribute to the resistance phenotype. nih.govmdpi.com
In the context of benzylpenicillin resistance, proteomic analyses can identify the overexpression of beta-lactamase enzymes, which degrade the antibiotic, or altered levels of PBPs. nih.gov Furthermore, proteomics can uncover changes in proteins involved in metabolic pathways that help the bacteria to cope with the stress induced by the antibiotic. For instance, a quantitative proteomic analysis of multidrug-resistant Staphylococcus aureus could reveal the protein targets of antibacterial compounds and the broader cellular response to treatment. researchgate.net Shotgun proteomics has been used to identify virulence factors and proteins involved in transport and metabolic pathways in Listeria, which can also be applied to understand resistance mechanisms. mdpi.com
| Organism/System | Proteomic Finding | Significance for Resistance | References |
| Pathogenic Bacteria (General) | Differential expression of proteins in resistant vs. susceptible strains. | Identification of proteins directly involved in resistance mechanisms or adaptive responses. | nih.gov |
| Listeria spp. | Identification of proteins involved in bacterial toxicity and stress tolerance (e.g., universal stress proteins). | Reveals how bacteria can survive in hostile environments, a trait often linked to antibiotic resistance. | mdpi.com |
| Multidrug-Resistant Staphylococcus aureus | Identification of differentially expressed proteins upon treatment with an antibacterial agent. | Elucidates the mechanism of action of the antibacterial and the bacterial response, which can be analogous to benzylpenicillin exposure. | researchgate.net |
Metabolomic Profiling of Bacterial Responses to Benzylpenicillin
Metabolomics is the large-scale study of small molecules, or metabolites, within cells and biological systems. nih.gov By profiling the metabolome, researchers can gain a functional readout of the physiological state of a bacterial cell in response to antibiotic stress. nih.govresearchgate.net Exposure to benzylpenicillin can cause significant disruptions in bacterial metabolism.
Non-targeted metabolomics of bacteria treated with antibiotics has revealed extensive alterations in central carbon metabolism, amino acid biosynthesis, nucleotide production, and fatty acid biogenesis. nih.gov For example, a study on gentamicin-resistant Salmonella showed that resistance was associated with a suppressed level of D-ribose, and that supplementing with D-ribose could enhance the antibiotic's efficacy. nih.gov While this was not with benzylpenicillin, it illustrates how metabolomics can uncover metabolic vulnerabilities in resistant bacteria. A study on Staphylococcus aureus response to benzylpenicillin noted various morphological changes, including cell lysis, which are underpinned by profound metabolic shifts. nih.gov A liquid chromatography-mass spectrometry (LC-MS/MS) method has been developed to rapidly determine benzylpenicillin resistance in S. aureus by measuring the ratio of hydrolyzed (inactive) to active penicillin-G, which is a direct readout of a key metabolic event in resistance. researchgate.netnih.govtandfonline.com
| Metabolic Pathway/Process | Observed Change in Response to Antibiotic Stress | Implication for Bacterial Survival | References |
| Central Carbon Metabolism | Extensive disruption upon antibiotic treatment. | Indicates a fundamental shift in energy production and biosynthetic precursor supply to cope with stress. | nih.gov |
| Amino Acid and Nucleotide Biosynthesis | Dysregulation in resistant strains and upon antibiotic exposure. | Reflects an altered physiological state and reallocation of resources for survival and repair. | nih.gov |
| Fatty Acid Biogenesis | Disruption observed in metabolomic profiles. | Changes in membrane composition can affect permeability and the function of membrane-associated proteins. | nih.gov |
| Penicillin-G Hydrolysis | Increased levels of hydrolyzed penicillin-G in resistant S. aureus. | Direct evidence of enzymatic inactivation of benzylpenicillin by beta-lactamase. | nih.govtandfonline.com |
Identification of Metabolic Pathways Perturbed by Benzylpenicillin Action
Benzylpenicillin, like other β-lactam antibiotics, induces significant disruptions in bacterial metabolism that extend beyond the primary inhibition of cell wall synthesis. frontiersin.org Comprehensive metabolic profiling of bacteria such as Escherichia coli following exposure to β-lactams reveals substantial perturbations in several crucial pathways. frontiersin.org Research indicates that these antibiotics can trigger a complex cascade of metabolic changes correlated with the production of reactive oxygen species (ROS), which damage critical cellular components. frontiersin.org
Key metabolic pathways found to be significantly altered include:
Glutathione Metabolism: Perturbations in this pathway can impair the bacterium's ability to mitigate oxidative stress. frontiersin.org
Pantothenate and Coenzyme A (CoA) Biosynthesis: As central molecules in cellular metabolism, disruption of their synthesis affects numerous processes, including the TCA cycle and fatty acid metabolism. frontiersin.org
Purine and Pyrimidine Metabolism: Alterations in these pathways disrupt DNA and RNA synthesis, further contributing to cellular stress and impairment. frontiersin.org
Studies have shown that these metabolic disturbances can lead to an upregulation of specific amino acids associated with cellular repair mechanisms, reflecting the bacterium's attempt to counteract the antibiotic-induced damage. frontiersin.org In host systems, the metabolism of benzylpenicillin has also been studied, with research in isolated rat hepatocytes identifying penicilloic acid as the major metabolite. nih.gov This metabolic breakdown is a key factor in the inactivation of the antibiotic. nih.gov
Discovery of Biomarkers for Antimicrobial Activity and Resistance
The identification of reliable biomarkers is crucial for rapidly determining antimicrobial susceptibility and understanding resistance mechanisms. For benzylpenicillin, the primary mechanism of resistance in many bacteria is the production of β-lactamase (penicillinase), an enzyme that hydrolyzes the β-lactam ring, inactivating the antibiotic. nih.govatlantis-press.com This process of hydrolysis provides a direct biomarker for resistance.
A key biomarker is the conversion of active benzylpenicillin into its inactive, hydrolyzed form, penicilloic acid . nih.govnih.gov Researchers have developed rapid liquid chromatography-mass spectrometry (LC-MS/MS) techniques to quantify both the active and hydrolyzed forms of the antibiotic in bacterial cultures or even directly from patient samples. nih.gov Based on these measurements, an Antimicrobial Resistance Index (ARI) can be calculated. An ARI value greater than 1, indicating a higher concentration of the hydrolyzed product, signifies a resistant strain, while a value below 1 suggests susceptibility. nih.gov
In addition to penicilloic acid, other breakdown products such as penilloic acid have been identified in qualitative analyses and can serve as potential markers of drug degradation. nih.gov
Table 1: Biomarkers for Benzylpenicillin Activity and Resistance
| Biomarker | Type | Indication | Method of Detection |
| Penicilloic Acid | Metabolite | Resistance (hydrolysis by β-lactamase) nih.govnih.gov | LC-MS/MS nih.gov |
| Antimicrobial Resistance Index (ARI) | Calculated Index | Resistance (>1) or Susceptibility (<1) nih.gov | Calculation from concentrations of active and hydrolyzed drug nih.gov |
| Penilloic Acid | Degradation Product | Drug degradation nih.gov | Qualitative Mass Spectrometry nih.gov |
Systems Biology and Computational Modeling
Systems biology integrates large-scale experimental data with computational modeling to create a holistic view of biological processes. This approach has become indispensable in antimicrobial research for deciphering the complex cellular responses to drugs like benzylpenicillin.
Integration of Multi-Omics Data for Comprehensive Network Analysis
The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for understanding the system-wide effects of benzylpenicillin. nih.govnih.gov By combining these different layers of biological information, researchers can construct comprehensive interaction networks that map the flow of information from the genetic level to functional outcomes. nih.govscispace.com
These network-based approaches allow for the identification of key genes, proteins, and metabolites that are central to the bacterial response to antibiotic stress. nih.gov For instance, integrating transcriptomic and proteomic data can reveal how changes in gene expression translate into altered protein abundances, while adding metabolomic data can link these changes to functional shifts in metabolic pathways. biorxiv.org This multi-layered view helps to move beyond a single target and understand the broader interplay of molecules, elucidating how bacteria adapt their cellular networks to survive under antibiotic pressure. frontiersin.orgnih.gov Platforms like OmicsNet 2.0 facilitate this type of network-based integration and visualization, helping to identify critical pathways and molecular interactions associated with drug action and resistance. mdpi.com
Development of Genome-Scale Metabolic Models (GEMs) for Resistance Prediction
Genome-Scale Metabolic Models (GEMs) are mathematical representations of the entire metabolic network of an organism, constructed from its genomic and biochemical data. numberanalytics.comnih.gov These models are powerful predictive tools in antimicrobial research. nih.gov By simulating the flow of metabolites through the network, GEMs can predict an organism's growth and phenotype under various conditions, including exposure to an antibiotic. nih.gov
GEMs are particularly useful for predicting and understanding antibiotic resistance. nih.gov Researchers can use these models to perform in silico gene deletions to identify genes that are essential for bacterial survival in the presence of benzylpenicillin. numberanalytics.com If deleting a gene makes the bacterium more susceptible to the antibiotic, that gene product becomes a potential target for an adjuvant therapy.
Furthermore, by combining GEMs with machine learning algorithms, it is possible to analyze large datasets of resistant and susceptible strains to identify the genetic determinants and metabolic adaptations associated with resistance. worktribe.com For example, a computational pipeline using this combined approach successfully identified numerous genes in E. coli linked to antibiotic resistance, including those involved in cell wall, energy, and nucleotide metabolism. worktribe.com
Molecular Dynamics Simulations of Drug-Target and Drug-Excipient Interactions
Molecular Dynamics (MD) simulations are a computational method that models the physical movements of atoms and molecules over time. This technique provides detailed, atomistic-level insights into the interactions between benzylpenicillin, its molecular targets, and other molecules in its environment.
Drug-Target Interactions: MD simulations have been instrumental in elucidating the precise mechanism of how benzylpenicillin binds to and inhibits its primary targets, the Penicillin-Binding Proteins (PBPs), which are DD-peptidases involved in bacterial cell wall synthesis. nih.gov These simulations can model the docking of the drug into the PBP active site, revealing the critical amino acid residues and non-covalent interactions, such as hydrogen bonds, that stabilize the drug-target complex. nih.govresearchgate.net This detailed understanding is vital for explaining the molecular basis of resistance caused by mutations in PBPs and for designing new β-lactam antibiotics that can overcome such resistance. mdpi.com
Table 2: Key Amino Acid Residues in Benzylpenicillin-Target Interactions Identified by Molecular Dynamics
| Target Protein | Interacting Residues | Type of Interaction | Source |
| Streptomyces R61 DD-Peptidase | Ser62, Lys65, Asn161, Arg285, His298, Thr299, Thr301 | Hydrogen bonding and stabilization of benzylpenicillin's carboxylate and carbonyl groups. nih.gov | nih.gov |
| Streptomyces K15 DD-Transpeptidase | Gln237 | Interaction with the carboxylate group of benzylpenicillin. researchgate.net | researchgate.net |
Drug-Excipient Interactions: The formulation of a drug product involves combining the active pharmaceutical ingredient (API) with various excipients. MD simulations can be used to study the interactions between benzylpenicillin and these excipient molecules at a molecular level. researchgate.net These simulations help predict the compatibility of the drug with different carriers, understand how excipients can inhibit drug aggregation, and assess the phase behavior of drug-excipient combinations. researchgate.net For example, simulations can model the behavior of benzylpenicillin molecules within nanoporous structures, showing how adsorption and density change with pore size, which is relevant for drug delivery systems. epj-conferences.org This computational screening is valuable for designing stable and effective drug formulations. researchgate.net
Emerging Research Trends and Future Perspectives
Development of Next-Generation Drug Delivery Systems for Enhanced Benzylpenicillin Pharmacokinetics
The long-acting nature of Bicillin L-A, which is a key to its clinical success, is also a focal point for innovation. Research is actively pursuing next-generation drug delivery systems to further optimize the pharmacokinetic profile of benzylpenicillin, aiming for even more sustained and consistent therapeutic levels.
One promising area of research involves altering the administration route to improve drug absorption characteristics. A randomized, crossover pharmacokinetic study explored subcutaneous (SC) administration of benzathine benzylpenicillin G as an alternative to the traditional intramuscular (IM) route. nih.gov The study found that SC administration was well-tolerated and resulted in significantly delayed absorption of penicillin. nih.gov This slower absorption leads to lower peak concentrations and higher trough concentrations, a profile that could extend the therapeutic window and potentially reduce the frequency of injections. nih.gov Simulations based on this research suggest that higher doses of benzathine benzylpenicillin G administered subcutaneously could maintain therapeutic concentrations for as long as three months. nih.gov
Another avenue of innovation lies in advanced formulation science to improve the physicochemical properties of the drug itself. The low aqueous solubility of benzathine benzylpenicillin can impact its dissolution and bioavailability. researchgate.net To address this, researchers have investigated the use of solid dispersions, which involve dispersing the drug in a hydrophilic polymer matrix. researchgate.netcore.ac.uk This technique aims to reduce drug particle size to a molecular level, enhance wettability, and improve the dissolution rate. core.ac.uk One study explored various hydrophilic carriers, including polyethylene (B3416737) glycol (PEG) 4000, polyvinylpyrrolidone (B124986) (PVP) K30, and hydroxypropyl methylcellulose (B11928114) (HPMC), using a solvent evaporation method. researchgate.netcore.ac.uk The findings indicated that a solid dispersion of this compound with PEG 4000 at a 50:50 ratio yielded the most significant improvement in dissolution rate compared to the drug alone. core.ac.uk
Table 1: Comparison of Benzathine Benzylpenicillin G Dissolution from Solid Dispersions
| Formulation (Drug:Carrier Ratio) | Carrier | Percentage of Drug Released at 60 minutes |
| BPG:PEG 4000 (50:50) | PEG 4000 | 73% |
| BPG:HPMC (50:50) | HPMC | 61% |
| BPG:Mannitol (B672) (50:50) | Mannitol | 57% |
| BPG:PEG 4000 (70:30) | PEG 4000 | 45% |
| BPG:HPMC (70:30) | HPMC | 51% |
| BPG:Mannitol (70:30) | Mannitol | 49% |
| Data sourced from a study on solid dispersions of benzathine penicillin G. core.ac.uk |
These research directions, from alternative administration routes to advanced formulation techniques, represent a significant step toward developing a new generation of long-acting penicillin therapies with enhanced pharmacokinetic profiles.
Innovative Strategies to Combat Biofilm-Mediated Antimicrobial Resistance
Bacterial biofilms present a formidable challenge to antimicrobial therapy, as they form a protective, matrix-encased community that can be up to 1,000 times more resistant to antibiotics than their free-floating, planktonic counterparts. researchgate.net The dense extracellular polymeric substance (EPS) matrix of a biofilm can act as a physical and chemical barrier, hindering the penetration of antibiotics like penicillin. researchgate.netnih.gov Consequently, researchers are developing innovative strategies specifically designed to disrupt these resilient structures and re-sensitize the embedded bacteria to antimicrobial agents.
One of the most promising approaches involves the use of enzymes that can degrade the key components of the biofilm matrix. nih.gov Since the matrix is composed of polysaccharides, proteins, and extracellular DNA (eDNA), enzymes that target these molecules can effectively dismantle the biofilm's protective structure. nih.govscispace.com For instance, Deoxyribonuclease I (DNase I) has shown efficacy in reducing biofilm formation by degrading the eDNA component of the matrix. nih.gov Combining antibiotics with such biofilm-disrupting enzymes is a key strategy being explored to enhance therapeutic efficacy. frontiersin.org
Another area of active investigation is the use of natural compounds, particularly plant extracts, which have long been a part of traditional medicine. nih.gov Scientific inquiry into ethnopharmacology is identifying plant-derived molecules that possess antibiofilm properties. nih.gov These compounds may work by interfering with bacterial adhesion, a critical first step in biofilm formation, or by disrupting the mature biofilm structure. frontiersin.org
Furthermore, combination therapy is emerging as a critical strategy. frontiersin.org This involves pairing traditional antibiotics with non-antibiotic agents that can break down the biofilm. Agents such as N-acetylcysteine have been shown to significantly reduce biofilms when used in conjunction with antimicrobial agents. frontiersin.org The goal is to create a synergistic effect where the antibiofilm agent clears the way for the antibiotic to reach and eliminate the now-vulnerable bacteria. nih.govscispace.com Understanding the complex, metabolically diverse environment within a biofilm, including areas of low oxygen (hypoxia) that can promote biofilm growth, is also crucial for developing effective treatments. frontiersin.org
Application of Artificial Intelligence and Machine Learning in Resistance Prediction and Antimicrobial Drug Design
The convergence of computational power and vast biological datasets has opened a new frontier in the fight against antimicrobial resistance. Artificial intelligence (AI) and machine learning (ML) are increasingly being applied to predict resistance patterns and accelerate the design of novel antibiotics. frontiersin.orgmdpi.com These technologies can analyze complex data far more rapidly and identify patterns that might be missed by human researchers. researchgate.netnih.gov
A primary application of AI in this field is the prediction of antimicrobial resistance (AMR). frontiersin.org By training ML algorithms on large-scale genomic data from various bacterial strains, it is possible to identify genetic markers associated with resistance to specific antibiotics, including beta-lactams like penicillin. mdpi.com These predictive models can help public health officials monitor the emergence and spread of resistant strains and assist clinicians in making more informed decisions about antibiotic use. researchgate.netnih.gov For example, ML models have been developed to predict resistance to beta-lactam antibiotics by analyzing the genetic sequences of enzymes like beta-lactamases, which are responsible for degrading these drugs. nih.gov
Table 2: Applications of AI/ML in Combating Penicillin Resistance
| Application Area | AI/ML Technique | Specific Goal |
| Resistance Prediction | Machine Learning, Deep Learning | Analyze genomic data to identify genes and mutations conferring resistance to beta-lactams. mdpi.comnih.gov |
| Predict the emergence and spread of penicillin-resistant bacterial strains. researchgate.net | ||
| Drug Discovery | Deep Learning, Neural Networks | Screen virtual libraries of compounds to identify novel antibacterial agents. nih.govnih.gov |
| Design new molecules with specific activity against resistant targets like beta-lactamases. nih.gov | ||
| Therapy Optimization | Machine Learning Algorithms | Identify synergistic combinations of antibiotics and other compounds. mdpi.com |
| Develop personalized dosing regimens based on patient data and resistance profiles. ugent.beugent.be | ||
| This table synthesizes information from multiple sources on the use of AI and ML in antimicrobial resistance. mdpi.comresearchgate.netnih.govnih.govnih.govmdpi.comugent.beugent.be |
The integration of AI into antimicrobial research holds immense promise for staying ahead of bacterial evolution and ensuring the continued effectiveness of essential antibiotics like this compound.
Interdisciplinary Research in Antimicrobial Stewardship and Advanced Formulation Science
Addressing the multifaceted challenge of antimicrobial resistance requires a collaborative approach that transcends traditional disciplinary boundaries. Interdisciplinary research, particularly in the realms of antimicrobial stewardship and advanced formulation science, is critical for preserving the utility of long-acting penicillins.
Antimicrobial Stewardship Programs (ASPs) are a cornerstone of the effort to combat resistance, and their success often hinges on interdisciplinary collaboration. mdpi.com These programs bring together experts from various fields—including infectious disease specialists, pharmacists, microbiologists, and nurses—to promote the appropriate use of antibiotics. mdpi.comumaryland.edu Research has shown that multifaceted, interdisciplinary interventions can be effective. For example, a student-led initiative involving both medical and nursing students successfully implemented an educational and clinical decision support program to reduce the overuse of broad-spectrum antibiotics for patients with a reported penicillin allergy. nih.gov Such collaborations are essential for changing prescribing behaviors and optimizing the use of targeted therapies like this compound. nih.govnih.gov The integration of antimicrobial stewardship principles is now considered a core strategy in healthcare settings to prevent inappropriate antimicrobial use and improve patient outcomes. mdpi.comnih.gov
In parallel, the field of advanced formulation science is driving innovation in how drugs like this compound are prepared and delivered. As discussed previously, research into solid dispersions using hydrophilic carriers like PEG 4000 aims to overcome the drug's poor water solubility, thereby improving its dissolution and potential bioavailability. researchgate.netcore.ac.uk This type of research requires expertise in pharmaceutical chemistry, materials science, and pharmacology. The goal is to create formulations that are not only more effective but also potentially safer and more convenient for patients. researchgate.net The intersection of stewardship and formulation science is where the future of long-acting penicillin therapy lies—ensuring that these vital medicines are used judiciously while simultaneously being improved for optimal performance.
Q & A
Q. What is the molecular mechanism of Bicillin L-A’s bactericidal activity, and how should this inform in vitro susceptibility testing protocols?
this compound (penicillin G benzathine) inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking. For in vitro studies, researchers should standardize protocols using Clinical and Laboratory Standards Institute (CLSI) guidelines for minimum inhibitory concentration (MIC) assays. Testing should account for bacterial growth phase (log vs. stationary) due to variable PBP expression .
Q. How should researchers design experiments to validate this compound’s stability against β-lactamases, and what controls are essential?
Use β-lactamase-producing and isogenic non-producing strains for comparative efficacy assays. Include positive controls (e.g., ampicillin) and negative controls (culture medium alone). Quantify enzyme activity via nitrocefin hydrolysis assays and confirm results with molecular methods (e.g., PCR for bla genes) .
Q. What are the critical parameters for ensuring reproducibility in pharmacokinetic (PK) studies of this compound in animal models?
Standardize administration routes (e.g., intramuscular vs. intravenous), dose intervals, and sampling times. Measure serum concentrations via high-performance liquid chromatography (HPLC) and validate assays with spiked controls. Report bioavailability using non-compartmental analysis (NCA) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) in preclinical studies?
Contradictions may arise from differences in PBP2a expression levels or inoculum size. Use standardized MRSA strains (e.g., ATCC 43300) and perform time-kill assays under varying inocula (10⁵–10⁸ CFU/mL). Pair with genomic analysis to identify mecA mutations or alternative resistance mechanisms .
Q. What experimental strategies mitigate the antagonistic effects of bacteriostatic antibiotics (e.g., tetracyclines) when co-administered with this compound?
Design time-course experiments to evaluate sequential vs. concurrent dosing. Use in vitro checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). In vivo, employ murine infection models with staggered dosing regimens and monitor bacterial load via bioluminescence imaging .
Q. How can researchers optimize protocols for studying this compound’s impact on gut microbiota without confounding from environmental variables?
Use gnotobiotic mouse models to control baseline microbiota. Employ 16S rRNA sequencing with strict negative controls (sterile PBS) and normalize data to total bacterial load. Include sham-treated cohorts to distinguish drug effects from procedural stressors .
Q. What methodologies improve the detection of this compound-induced hypersensitivity in preclinical studies, given limitations of animal models?
Combine passive cutaneous anaphylaxis (PCA) assays in guinea pigs with in vitro basophil activation tests (BATs). Measure histamine release and IgE titers. Cross-validate with humanized mouse models expressing human FcεRI receptors .
Methodological Best Practices
- Data Interpretation : Use multivariate analysis to distinguish drug-specific effects from confounding variables (e.g., immune response fluctuations). Report confidence intervals and effect sizes for statistical robustness .
- Reproducibility : Adhere to NIH guidelines for preclinical research, including randomization, blinding, and power analysis. Deposit raw data in repositories like Figshare or Zenodo .
- Ethical Compliance : For human cell line studies, document informed consent and IRB approval. For animal research, follow ARRIVE 2.0 guidelines .
Key Data Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
